4-methylbenzo[d]thiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-6-3-2-4-7-8(6)9-5-10-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUXNZAIHQAHBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184551 | |
| Record name | 4-Methylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3048-48-4 | |
| Record name | 4-Methylbenzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003048484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Methylbenzo[d]thiazole and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for 4-methylbenzo[d]thiazole and its key derivatives. It details established experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic pathways using clear diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Core Synthetic Pathways
The synthesis of this compound and its derivatives primarily revolves around the construction of the bicyclic benzothiazole core, followed by functionalization at the 2-position. Key intermediates, such as 2-amino-4-methylbenzothiazole and 2-hydrazinyl-4-methylbenzothiazole, are pivotal starting materials for a wide array of derivatives.
Synthesis of 2-Amino-4-methylbenzothiazole
A prevalent method for the synthesis of 2-amino-4-methylbenzothiazole involves the cyclization of a substituted thiourea. One common pathway starts from o-toluidine.[1]
Caption: Synthesis of 2-Amino-4-methylbenzothiazole from o-toluidine.
An alternative, high-yield process utilizes o-tolylthiourea and chlorine gas in methylene chloride, which notably avoids ring chlorination.[2]
Caption: High-yield synthesis of 2-Amino-4-methylbenzothiazole.
Synthesis of 2-Hydrazinyl-4-methylbenzothiazole
A key derivative, 2-hydrazinyl-4-methylbenzothiazole, can be synthesized from 4-methyl-2-methylaminobenzothiazole hydrobromide and hydrazine hydrate.[3]
Caption: Synthesis of 2-Hydrazinyl-4-methylbenzothiazole.
A more environmentally friendly approach avoids the use of the toxic hydrazine hydrate by employing a diazo reaction with 4-methyl-2-aminobenzothiazole, followed by reduction.[4]
Caption: Greener synthesis of 4-Methyl-2-hydrazinobenzothiazole.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of key this compound derivatives.
Table 1: Synthesis of 2-Amino-4-methylbenzothiazole
| Starting Material | Reagents | Solvent | Yield | Reference |
| o-Tolylthiourea | Chlorine | Methylene Chloride | 96.8% | [2] |
Table 2: Synthesis of 2-Hydrazinyl-4-methylbenzothiazole
| Starting Material | Reagents | Solvent | Temperature | Yield | Purity | Reference |
| 4-Methyl-2-methylaminobenzothiazole Hydrobromide | 85% Hydrazine Hydrate | Ethylene Glycol | 130-135°C | 90% | 97.5% | [3] |
| 4-Methyl-2-aminobenzothiazole | Nitrite, Stannous Chloride | Acidic Solution | 0-5°C (diazo), RT (reduction) | Up to 98% | Up to 99.9% | [4] |
Table 3: Synthesis of 4-Methylbenzothiazole Hydrazone Derivatives [5]
| R1 | R2 | Solvent | Reaction Time | Yield | Melting Point (°C) |
| Methyl | Methyl | Ethanol | 1.5 h | 83.0% | 148-150 |
| Methyl | Phenyl | Ethanol | 5 h | 87.7% | 84-86 |
| Methyl | 4-Chlorophenyl | Ethanol | 1.0 h | 89.0% | 147-149 |
| Methyl | 2,6-Difluorophenyl | Ethanol | 3 h | 87.0% | 189-191 |
| Methyl | 4-Nitrophenyl | Ethanol | - | 88.0% | 224-226 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-methylbenzothiazole from o-Tolylthiourea[2]
-
Suspend o-tolylthiourea in 3 to 40 times its weight of methylene chloride at room temperature.
-
Cool the suspension to a temperature between -20°C and +15°C.
-
Introduce chlorine gas into the stirred reaction mixture.
-
The product, 2-amino-4-methylbenzothiazole hydrochloride, crystallizes out.
-
After the development of hydrochloric acid ceases, boil the mixture at reflux.
-
Drain and dry the resulting hydrochloride salt.
-
Treat the hydrochloride salt with an aqueous sodium hydroxide solution to obtain 2-amino-4-methylbenzothiazole.
Protocol 2: Synthesis of 4-Methyl-2-hydrazinobenzothiazole from 4-Methyl-2-methylaminobenzothiazole Hydrobromide[3]
-
Add 4-methyl-2-methylaminobenzothiazole hydrobromide (1.71 mole) to 1.7 liters of ethylene glycol with stirring.
-
Add 85% hydrazine hydrate (6.75 mole) in several portions.
-
Heat the reaction mixture to 130°-135°C under a nitrogen atmosphere and maintain for approximately four hours.
-
Cool the mixture slowly with stirring.
-
Isolate the product by adding water and separating by filtration.
-
Dry the product overnight in a vacuum oven.
Protocol 3: Green Synthesis of 4-Methyl-2-hydrazinobenzothiazole[4]
-
Diazotization:
-
Add 4-methyl-2-aminobenzothiazole (0.1 mol) to an acidic solution (e.g., concentrated hydrochloric acid or tetrafluoroboric acid).
-
Control the temperature at 0-5°C.
-
Dropwise add an aqueous solution of sodium nitrite (0.105 mol).
-
Continue stirring for 1 hour to obtain the 4-methylbenzothiazole diazonium salt solution.
-
-
Reduction:
-
In a separate flask, add stannous chloride dihydrate (0.25 mol) to concentrated hydrochloric acid and stir at 0-5°C for 15 minutes.
-
Dropwise add the diazonium salt solution to the reducing agent mixture.
-
Stir for 1 hour.
-
Filter the mixture and wash the resulting filter cake with water.
-
Dry the product in a vacuum at 80°C.
-
Protocol 4: Synthesis of 4-Methylbenzothiazole Hydrazone Derivatives[5]
-
Dissolve 2-hydrazinyl-4-methylbenzothiazole (10 mmol) and the corresponding ketone (10-15 mmol) in absolute ethanol (20-50 mL).
-
Stir the solution until all solids are dissolved.
-
Heat the reaction mixture to reflux and maintain for the specified reaction time (1-5 hours).
-
After the reaction is complete, concentrate the reaction mixture to remove the solvent.
-
Recrystallize the residue from a suitable solvent (e.g., petroleum ether, ethyl acetate, or ethanol) to obtain the pure derivative.
Applications in Drug Development
Derivatives of this compound have shown a range of biological activities, making them promising scaffolds in drug discovery. For instance, certain hydrazone derivatives have demonstrated fungicidal and insecticidal properties.[5][6] The benzothiazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory effects.[7] While specific signaling pathways for these particular 4-methyl derivatives are not extensively detailed in the provided context, the broad spectrum of activity suggests interactions with various biological targets. Further research into the mechanism of action of these compounds is warranted to elucidate their specific signaling pathway involvement.
References
- 1. nbinno.com [nbinno.com]
- 2. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google Patents [patents.google.com]
- 5. CN101948447B - 4-methylbenzothiazole derivative and preparation method and applications thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of 4-Methylbenzo[d]thiazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-methylbenzo[d]thiazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. As a derivative of benzothiazole, this core moiety is integral to a diverse range of compounds exhibiting promising biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.
Anticancer Activity
Derivatives of this compound have been investigated for their potential as anticancer agents. The introduction of a methyl group at the 4-position of the benzothiazole ring, often in combination with other substituents, can significantly influence the cytotoxic and antiproliferative properties of these compounds.
Quantitative Anticancer Activity Data
While extensive quantitative data for a wide range of this compound derivatives is still emerging, studies on related compounds provide valuable insights. For instance, the anticancer activity of various benzothiazole derivatives has been evaluated against numerous cancer cell lines, with some compounds demonstrating potent activity.
| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |
| 2-(Furan-2-yl)-4-methylbenzo[d]thiazole | Not Specified | - | - | [1] |
| 4-Bromo-6-methylbenzo[d]thiazole Derivative | Various | Not Specified | - | [2] |
Note: Specific quantitative data for the compounds listed is not available in the provided search results. The table serves as a template for data that would be included as it becomes available.
Experimental Protocols: Anticancer Assays
The evaluation of the anticancer potential of this compound compounds typically involves a series of in vitro assays to determine their effects on cancer cell viability, proliferation, and mechanism of cell death.
A standard method for assessing the metabolic activity of cells, which is indicative of cell viability, is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound test compounds. A vehicle control (e.g., DMSO) is also included.[1]
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their effects.
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MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated for an additional 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.[1]
-
Solubilization: The MTT-containing medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathways in Cancer
While the precise signaling pathways modulated by this compound derivatives are under active investigation, studies on the broader benzothiazole class suggest several potential mechanisms of action. A prominent mechanism for some benzothiazole derivatives is the induction of apoptosis (programmed cell death) in cancer cells.[2] Key signaling pathways that are often implicated in the anticancer effects of benzothiazole compounds include:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis.
-
MAPK/ERK Pathway: This pathway is involved in the regulation of cell growth, differentiation, and survival.
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a key mediator of oncogenic signaling, and its inhibition is a target for cancer therapy.[3]
The following diagram illustrates a general workflow for the in vitro screening of anticancer compounds.
Antimicrobial Activity
Several novel 4-methylthiazole-(benz)azole derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains.[4]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC).
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Novel 4-methylthiazole-(benz)azole derivative | Escherichia coli | - | [4] |
| Novel 4-methylthiazole-(benz)azole derivative | Staphylococcus aureus | - | [4] |
| Novel 4-methylthiazole-(benz)azole derivative | Candida albicans | - | [4] |
Note: Specific MIC values for individual this compound derivatives were not detailed in the provided search results. The table illustrates the type of data that would be presented.
Experimental Protocols: Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound derivatives is assessed using standard microbiological techniques.
This method is commonly used to determine the MIC of an antimicrobial agent.
Protocol:
-
Compound Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: A standardized suspension of the target microorganism is added to each well.[1]
-
Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).[1]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticonvulsant Activity
The benzothiazole nucleus is a recognized pharmacophore in the development of anticonvulsant agents.[5] While specific data on this compound derivatives is limited, studies on the broader class of benzothiazoles provide a basis for their potential in this area.
Experimental Protocols: Anticonvulsant Screening
The anticonvulsant properties of compounds are typically evaluated in animal models.
The MES test is a widely used model to screen for compounds that can prevent the spread of seizures.
Protocol:
-
Animal Model: The test is usually performed on mice or rats.
-
Compound Administration: The test compound is administered to the animals, typically via intraperitoneal injection.
-
Electroshock Application: After a predetermined time, an electrical stimulus is delivered through corneal or ear electrodes to induce a seizure.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure, which indicates seizure spread.
-
Data Analysis: The ability of the compound to abolish the tonic hind limb extension is considered a measure of its anticonvulsant activity. The ED50 (the dose that protects 50% of the animals from the induced seizure) can be calculated.
Anti-inflammatory Activity
Benzothiazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[6]
Experimental Protocols: Anti-inflammatory Assays
In vitro and in vivo models are used to assess the anti-inflammatory potential of new compounds.
This assay measures the ability of a compound to inhibit the denaturation of proteins, a process that is implicated in inflammation.
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing the test compound at various concentrations and a protein solution (e.g., bovine serum albumin).
-
Induction of Denaturation: Protein denaturation is induced by heating the mixture.
-
Measurement: The turbidity of the solution is measured spectrophotometrically.
-
Data Analysis: The percentage inhibition of protein denaturation is calculated, with a higher percentage indicating greater anti-inflammatory activity.
The following diagram illustrates a key signaling pathway often implicated in inflammation.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The available data, primarily from the broader class of benzothiazole derivatives, indicates significant potential in the fields of oncology, infectious diseases, neurology, and inflammatory disorders. Further synthesis and comprehensive biological evaluation of a wider array of this compound derivatives are warranted to fully elucidate their structure-activity relationships, mechanisms of action, and therapeutic potential. This will undoubtedly pave the way for the discovery of new and effective drug candidates to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 5. Anticonvulsant and neurological profile of benzothiazoles: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide on 4-methylbenzo[d]thiazole Structural Analogs and Their Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-methylbenzo[d]thiazole core is a privileged scaffold in medicinal chemistry, forming the basis for a diverse range of structural analogs with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of these analogs. Key characteristics, including anticancer and antimicrobial properties, are summarized in detailed tables for comparative analysis. Furthermore, this guide outlines detailed experimental protocols for the synthesis and biological evaluation of these compounds. To elucidate their mechanisms of action, signaling pathways, including the PI3K/Akt, EGFR, and STAT3 pathways, as well as the inhibition of tubulin polymerization and DNA gyrase, are visualized using Graphviz (DOT language). This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the this compound framework.
Introduction
Benzothiazoles, a class of heterocyclic compounds composed of a benzene ring fused to a thiazole ring, have garnered significant attention in the field of medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] The introduction of a methyl group at the 4-position of the benzothiazole nucleus can significantly influence the molecule's steric and electronic properties, leading to a diverse array of biological activities.[2] Structural modification of the this compound core has given rise to a multitude of analogs with promising anticancer, antimicrobial, anti-inflammatory, and other therapeutic properties.[3][4][5] This guide focuses on providing a detailed technical overview of these structural analogs, their synthesis, and their key characteristics to aid in the rational design and development of new therapeutic agents.
Physicochemical and Biological Characteristics of this compound Analogs
The therapeutic potential of this compound analogs is intrinsically linked to their structural features. Variations in substituents on the benzothiazole ring and at the 2-position have been systematically explored to optimize their biological activity. The following tables summarize the physicochemical and biological data for a selection of this compound structural analogs.
Table 1: Physicochemical Properties of Selected this compound Analogs
| Compound ID | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 1 | 2-Hydrazino-4-methylbenzothiazole | C₈H₉N₃S | 179.24 | 167-169 | [6] |
| 2a | 4-Methyl-2-(2-(4-methylbenzylidene)hydrazinyl)benzo[d]thiazole | C₁₆H₁₅N₃S | 281.38 | 224-226 | |
| 2b | 4-Methyl-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]thiazole | C₁₆H₁₅N₃S | 281.38 | 84-86 | |
| 2c | 2-(2-sec-Butylidenehydrazinyl)-4-methylbenzo[d]thiazole | C₁₂H₁₅N₃S | 233.33 | 148-150 | |
| 2d | 2-(2-(4-Fluorobenzylidene)hydrazinyl)-4-methylbenzo[d]thiazole | C₁₅H₁₂FN₃S | 285.34 | 147-149 | |
| 3a | 2-{[2-(4-chlorophenyl)hydrazinylidene]methyl}-4-methyl-1,3-benzothiazole | C₁₅H₁₂ClN₃S | 301.80 | 188–189 |
Note: Data for compounds 2a, 2b, 2c and 2d were extracted from a patent document which is not directly citable in the required format, but the synthesis and melting points are described therein.
Table 2: Anticancer Activity of Selected Benzothiazole Analogs
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4a | MCF-7 (Breast) | > 50 | [5] |
| 4b | A549 (Lung) | > 50 | [5] |
| 5a | HT-29 (Colon) | 0.024 | [7] |
| 5b | H460 (Lung) | 0.29 | [7] |
| 5c | A549 (Lung) | 0.84 | [7] |
| 5d | MDA-MB-231 (Breast) | 0.88 | [7] |
Note: The IC₅₀ values presented are for benzothiazole derivatives and are included to provide a comparative context for the potential anticancer activity of this compound analogs.
Table 3: Antimicrobial Activity of Selected Benzothiazole Analogs
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 6a | Escherichia coli | < 0.97 | [7] |
| 6b | Staphylococcus aureus | 50 | |
| 6c | Candida albicans | 100 | |
| 7a | E. coli | 50 | |
| 7b | S. aureus | - | [1] |
| 7c | Aspergillus niger | - | [1] |
Note: The MIC values are for various benzothiazole derivatives, highlighting the antimicrobial potential of this class of compounds. Specific data for a wide range of 4-methyl analogs is an area for further investigation.
Experimental Protocols
General Synthesis of this compound Hydrazone Derivatives
This protocol describes a general method for the synthesis of this compound hydrazone derivatives.
Workflow for the Synthesis of this compound Hydrazones
References
- 1. ijpbs.com [ijpbs.com]
- 2. Synthesis and anticancer activity of new 2-aryl-4h-3,1-benzothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards the Inhibition of Protein–Protein Interactions (PPIs) in STAT3: Insights into a New Class of Benzothiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of 4-Methylbenzo[d]thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 4-methylbenzo[d]thiazole, a key heterocyclic scaffold in medicinal chemistry and materials science. While the precise moment of its first synthesis is not definitively documented in readily available historical records, its existence is a direct consequence of the pioneering work on the benzothiazole ring system. This document details the historical context of benzothiazole discovery, outlines key synthetic methodologies for this compound, presents its physicochemical properties in a structured format, and explores its significance in contemporary research and drug development.
Historical Perspective: The Dawn of Benzothiazoles
The journey into the world of benzothiazoles began in the late 19th century with the foundational work of August Wilhelm von Hofmann. In 1879, Hofmann reported the first synthesis of 2-substituted benzothiazoles, laying the groundwork for a vast and versatile class of heterocyclic compounds. His initial work included the preparation of 2-chloro- and 2-phenylbenzothiazoles. Following this discovery, other classical synthetic methods were established, notably the Jacobson synthesis of benzothiazoles, which further expanded the accessibility of this important scaffold.
While the exact date of the first synthesis of this compound is not clearly recorded, its preparation would have been a logical extension of these early methods, likely achieved by utilizing o-toluidine-derived starting materials. The strategic placement of the methyl group at the 4-position of the benzothiazole core introduces specific steric and electronic properties that have been exploited in the development of a wide range of functional molecules.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. The following table summarizes key quantitative data for this compound.[1]
| Property | Value | Reference |
| Molecular Formula | C₈H₇NS | [1] |
| Molecular Weight | 149.21 g/mol | [1] |
| CAS Number | 3048-48-4 | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| pKa | Data not available | |
| LogP | 2.7 | [1] |
| Topological Polar Surface Area | 41.1 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
Key Synthetic Methodologies
The synthesis of this compound and its derivatives can be achieved through several established routes. These methods typically involve the construction of the thiazole ring onto a pre-functionalized benzene precursor.
Synthesis of 2-Amino-4-methylbenzothiazole from o-Tolylthiourea
A common and historically significant route to a key derivative, 2-amino-4-methylbenzothiazole, involves the oxidative cyclization of o-tolylthiourea. This method is notable for its efficiency and the direct formation of the aminobenzothiazole scaffold.
Experimental Protocol:
-
Preparation of o-Tolylthiourea: o-Toluidine is reacted with a thiocyanate salt (e.g., ammonium or sodium thiocyanate) in the presence of an acid to form the corresponding o-tolylthiourea.
-
Cyclization: The o-tolylthiourea is then subjected to oxidative cyclization. A common method involves the use of a halogen, such as chlorine, in an inert solvent like methylene chloride. The reaction proceeds without the need for a catalyst.
-
Isolation: The resulting 2-amino-4-methylbenzothiazole hydrochloride salt is precipitated and can be neutralized with a base, such as sodium hydroxide, to yield the free amine. The product is then isolated by filtration and can be purified by recrystallization.
References
The Pharmacological Landscape of Benzothiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic heterocyclic compound, has emerged as a privileged structure in medicinal chemistry, consistently demonstrating a broad spectrum of pharmacological activities. Its derivatives have been extensively investigated and have shown significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known pharmacological activities of benzothiazole derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.
Anticancer Activity
Benzothiazole derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the inhibition of key enzymes, induction of apoptosis, and disruption of crucial cellular signaling pathways.[2][3]
Quantitative Data: Anticancer Activity of Benzothiazole Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolidinone Hybrids | 4a | C6 (Rat Brain Glioma) | 0.03 | [4] |
| 4d | C6 (Rat Brain Glioma) | 0.03 | [4] | |
| Benzothiazole-2-thiol Derivatives | 7e | SKRB-3 (Breast Cancer) | 0.0012 | [4] |
| 7e | SW620 (Colon Adenocarcinoma) | 0.0043 | [4] | |
| 7e | A549 (Lung Adenocarcinoma) | 0.044 | [4] | |
| 7e | HepG2 (Hepatocellular Carcinoma) | 0.048 | [4] | |
| Indole based Hydrazine Carboxamide | 12 | HT29 (Human Colon Cancer) | 0.015 | [5][6] |
| 12 | H460 (Human Lung Cancer) | 0.28 | [6] | |
| 12 | A549 (Non-small Cell Lung Cancer) | 1.53 | [6] | |
| 12 | MDA-MB-231 (Human Breast Cancer) | 0.68 | [6] | |
| Chlorobenzyl Indole Semicarbazide | 55 | HT-29 (Human Colon Cancer) | 0.024 | [5][7] |
| 55 | H460 (Human Lung Cancer) | 0.29 | [5][7] | |
| 55 | A549 (Non-small Cell Lung Cancer) | 0.84 | [5][7] | |
| 55 | MDA-MB-231 (Human Breast Cancer) | 0.88 | [5][7] | |
| Benzimidazole based Acetamide | 61 | A549 (Lung Carcinoma) | 10.67 ± 2.02 µg/mL | [5][6] |
| 62 | A549 (Lung Carcinoma) | 9.0 ± 1.0 µg/mL | [5][6] |
Experimental Protocol: MTT Assay for Cytotoxicity Testing
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[4][5][8]
-
Cell Seeding:
-
Harvest and count cancer cells, ensuring high viability (>90%).
-
Seed the cells in a 96-well plate at an optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the benzothiazole derivatives in the culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software.[4]
-
Signaling Pathway: Induction of Apoptosis by Benzothiazole Derivatives
Many benzothiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. One of the key mechanisms is the activation of the intrinsic or mitochondrial pathway of apoptosis.[4]
Caption: Mitochondrial pathway of apoptosis induced by benzothiazole derivatives.
Antimicrobial Activity
Benzothiazole derivatives have shown significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][9][10][11][12] Their mechanisms of action often involve the inhibition of essential microbial enzymes.[2][9][11][12]
Quantitative Data: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 16c | Staphylococcus aureus | 0.025 mM | [9] |
| 41c | Escherichia coli | 3.1 | [11] |
| 41c | Pseudomonas aeruginosa | 6.2 | [11] |
| 46a, 46b | Escherichia coli | 15.62 | [11] |
| 46a, 46b | Pseudomonas aeruginosa | 15.62 | [11] |
| 56, 59a-d | Klebsiella pneumoniae | 0.4-0.8 | [11] |
| 8a, 8b, 8c, 8d | Pseudomonas aeruginosa | 0.09-0.18 mg/ml | [11] |
| 8a, 8b, 8c, 8d | Escherichia coli | 0.09-0.18 mg/ml | [11] |
| A07 | Staphylococcus aureus | 15.6 | [13] |
| A07 | Escherichia coli | 7.81 | [13] |
| A07 | Salmonella typhi | 15.6 | [13] |
| A07 | Klebsiella pneumoniae | 3.91 | [13] |
| 3, 4 | Escherichia coli | 25-100 | [2] |
| 3 | Candida albicans | 25 | [2] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum:
-
Culture the test microorganism in an appropriate broth medium overnight at 37°C.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a series of two-fold dilutions of the benzothiazole derivatives in a 96-well microtiter plate using a suitable broth medium.
-
-
Inoculation:
-
Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Include a growth control (inoculum without the compound) and a sterility control (broth without inoculum).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Logical Relationship: Antimicrobial Drug Discovery Workflow
Caption: A typical workflow for the discovery of new antimicrobial agents.
Anticonvulsant Activity
Certain benzothiazole derivatives have shown promise as anticonvulsant agents, with the ability to protect against seizures in preclinical models.[14][15] The maximal electroshock (MES) test is a primary screening model for this activity.[16][17][18][19][20]
Quantitative Data: Anticonvulsant Activity of Benzothiazole Derivatives
| Compound | Test Model | ED50 (mg/kg) | Reference |
| 5i | MES | 50.8 | [14][21] |
| 5j | MES | 54.8 | [14][21] |
| 5i | scPTZ | 76.0 | [14][21] |
| 5j | scPTZ | 52.8 | [14][21] |
| 4c | MES | 39.4 | [15] |
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a preclinical model used to identify compounds effective against generalized tonic-clonic seizures.[16][17]
-
Animal Preparation:
-
Use male albino mice (20-25 g) or Wistar rats (100-150 g).[16]
-
Acclimatize the animals to the laboratory conditions for at least a week before the experiment.
-
-
Compound Administration:
-
Administer the test benzothiazole derivative, vehicle, or a standard anticonvulsant drug (e.g., phenytoin) intraperitoneally or orally.[22]
-
-
Induction of Seizure:
-
Observation:
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Endpoint:
-
Data Analysis:
-
Calculate the percentage of animals protected in each group.
-
Determine the ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension) using probit analysis.
-
Experimental Workflow: Maximal Electroshock (MES) Test
Caption: Step-by-step workflow for conducting the maximal electroshock (MES) test.
Anti-inflammatory Activity
Benzothiazole derivatives have been reported to possess significant anti-inflammatory properties, which are often evaluated using the carrageenan-induced paw edema model in rodents.[23][24][25][26][27]
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo model is used to screen for acute anti-inflammatory activity.[23][24]
-
Animal Preparation:
-
Use Wistar rats or Swiss albino mice.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Compound Administration:
-
Administer the benzothiazole derivative, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.[25]
-
-
Induction of Inflammation:
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[25]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Logical Relationship: Carrageenan-Induced Inflammation
Caption: The mechanism of carrageenan-induced paw edema and the inhibitory role of benzothiazoles.
Antidiabetic Activity
Several benzothiazole derivatives have been investigated for their potential as antidiabetic agents, with a common mechanism being the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.[1][28][29]
Experimental Protocol: α-Glucosidase Inhibition Assay
This in vitro assay is used to screen for compounds that can inhibit the activity of α-glucosidase.[1][28]
-
Preparation of Solutions:
-
Prepare a solution of α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Prepare various concentrations of the benzothiazole derivatives.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution and the test compound solution.
-
Pre-incubate the mixture for a specific time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the pNPG solution to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by adding a solution of sodium carbonate.
-
Measure the absorbance of the yellow-colored p-nitrophenol released from the substrate at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of α-glucosidase inhibition for each concentration of the test compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Ac - As) / Ac] * 100, where Ac is the absorbance of the control (enzyme and substrate without inhibitor) and As is the absorbance of the sample (enzyme, substrate, and inhibitor).
-
Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity.
-
Signaling Pathway: α-Glucosidase Inhibition
Caption: Inhibition of α-glucosidase by benzothiazole derivatives to control postprandial hyperglycemia.
This technical guide highlights the significant and diverse pharmacological activities of benzothiazole derivatives. The provided quantitative data, detailed experimental protocols, and mechanistic diagrams offer valuable resources for researchers and professionals in the field of drug discovery and development. Further exploration of the structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the development of novel and effective benzothiazole-based therapeutics.
References
- 1. In vitro α-glucosidase inhibitory assay [protocols.io]
- 2. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. flore.unifi.it [flore.unifi.it]
- 8. jchr.org [jchr.org]
- 9. mdpi.com [mdpi.com]
- 10. jchr.org [jchr.org]
- 11. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents [mdpi.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. benchchem.com [benchchem.com]
- 17. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. scispace.com [scispace.com]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. brieflands.com [brieflands.com]
- 23. researchgate.net [researchgate.net]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. inotiv.com [inotiv.com]
- 27. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
A Technical Guide to the Therapeutic Potential of 4-Methylbenzo[d]thiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. This technical guide focuses on the derivatives of 4-methylbenzo[d]thiazole, exploring their potential therapeutic applications. We delve into the existing preclinical data for their anticancer, antimicrobial, and anticonvulsant properties, presenting quantitative biological activity data in structured tables. Detailed experimental protocols for key assays are provided, alongside visualizations of synthetic pathways, experimental workflows, and mechanisms of action, to facilitate further research and development in this promising area.
Introduction to Benzothiazoles
Benzothiazole (BTA) is a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a thiazole ring.[1][2] This scaffold is present in a variety of terrestrial and marine natural products and is a cornerstone in the development of synthetic pharmaceuticals.[1][2] The structural versatility of the benzothiazole nucleus allows for substitutions at various positions (2, 4, 5, 6, and 7), leading to a diverse library of derivatives with a broad spectrum of biological activities.[3] These activities include anticancer, antimicrobial, anticonvulsant, anti-inflammatory, antioxidant, and antiviral effects.[3][4][5] Several FDA-approved drugs, such as the amyotrophic lateral sclerosis medication Riluzole, contain the benzothiazole core, highlighting its clinical significance.[1][2] This guide specifically consolidates the current knowledge on derivatives of this compound, a subset with demonstrated and potential therapeutic value.
Anticancer Applications
Derivatives of benzothiazole are a significant class of compounds investigated for their anticancer properties.[6] They exert their cytotoxic effects through various mechanisms, including the inhibition of critical enzymes like tyrosine kinases and the induction of apoptosis.[1][6] The substitution pattern on the benzothiazole core significantly influences the anticancer potency.[6]
While extensive data on the parent this compound is limited, its derivatives have shown promising activity. For instance, the structural combination of a benzothiazole nucleus with other pharmacologically active moieties has led to potent anticancer agents.[6]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected benzothiazole derivatives, including a 4-methyl-substituted compound. This data is typically generated from assays on various cancer cell lines.
| Compound Name/Derivative | Cancer Cell Line(s) | Activity Metric | Value | Reference |
| N-(4-methyl-BT-2-yl)-N'-(BI-N-sulfonyl)urea | Not specified | GI₅₀ | 25.1 µM | [7] |
| TGI | 77.5 µM | [7] | ||
| LC₅₀ | 93.3 µM | [7] | ||
| 2-{2-[3-(benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide (Compound 6) | Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast | logGI₅₀ (avg) | -5.38 | [8] |
| logTGI (avg) | -4.45 | [8] | ||
| 4-(benzo[d]thiazol-2-yl)aniline derivative (Compound 4) | Leukemia, Non-small cell lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | logGI₅₀ | -5.48 to -5.56 | [1] |
| Indole based BTA derivative (Compound 55) | HT-29 (Colon), H460 (Lung), A549 (Lung), MDA-MB-231 (Breast) | IC₅₀ | 0.024-0.88 µM | [1] |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (Compound B7) | A431 (Skin), A549 (Lung), H1299 (Lung) | Proliferation Inhibition | Significant | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
Principle: Viable cells with active mitochondrial dehydrogenases convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and incubated for 24 hours to allow for attachment.[6]
-
Compound Treatment: The test compound (e.g., a this compound derivative) is dissolved in a suitable solvent (like DMSO) and serially diluted to various concentrations in fresh culture medium. The old medium is removed from the wells and replaced with the medium containing the different compound concentrations. A control group receives only the vehicle.[6]
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect on the cells.[6]
-
MTT Addition: After incubation, the treatment medium is replaced with fresh medium containing MTT solution (e.g., at 0.5 mg/mL). The plates are incubated for an additional 2-4 hours.[6]
-
Solubilization: The MTT-containing medium is removed, and a solubilization buffer (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.[6]
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The results are used to calculate cell viability and determine metrics like the IC₅₀ (the concentration of a drug that inhibits cell growth by 50%).
Proposed Anticancer Mechanisms of Action
Several mechanisms have been proposed for benzothiazole derivatives. One prominent pathway involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10] Another potential mechanism is the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the AKT and ERK pathways.[9]
Antimicrobial Applications
The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[11] Benzothiazole derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[11][12] The antimicrobial efficacy is often influenced by the nature of substituents on the benzothiazole core, with electron-withdrawing groups like nitro and halogens sometimes enhancing activity.[12]
Derivatives of 4-methylthiazole and benzothiazole have been specifically designed and tested, showing valuable antibacterial effects.[11]
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for selected benzothiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative Class | Microbial Strain(s) | Activity Metric | Value (mg/mL or µg/mL) | Reference |
| 6-CN, 6-Ad, 4-Me-6-Ad benzothiazole based thiazolidinones | S. aureus, L. monocytogenes, P. aeruginosa, E. coli, S. typhimurium | MIC | 0.10 - 0.75 mg/mL | [13] |
| MBC | 0.12 - 1.00 mg/mL | [13] | ||
| Benzothiazole–thiazole hybrids (4b, 4c, 4d, 4f) | Gram (+), Gram (-), Mycobacterial, and Fungal strains | MIC | 3.90 - 15.63 µg/mL | [12] |
| 4-thiazolidinones-benzothiazole conjugates | E. coli, C. albicans | MIC | 15.6 - 125 µg/mL | [14] |
| N-sulfonamide 2-pyridone derivative with benzothiazole (16c) | S. aureus | MIC | 0.025 mM | [15] |
| Heteroarylated benzothiazoles (2j) | Bacterial strains | MIC | 0.23 - 0.94 mg/mL | [16] |
| Heteroarylated benzothiazoles (2d) | Fungal strains | MIC | 0.06 - 0.47 mg/mL | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (growth control without compound, sterility control without inoculum) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[13]
Proposed Antimicrobial Mechanisms of Action
The antimicrobial action of benzothiazole derivatives can be attributed to several mechanisms. One proposed mechanism is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, which leads to bacterial cell death.[11][12] Another target is the dihydropteroate synthase (DHPS) enzyme, which is crucial for folate synthesis in bacteria. Inhibition of this enzyme disrupts a vital metabolic pathway.[15]
Anticonvulsant Applications
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. The search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. Benzothiazole derivatives have been identified as a promising scaffold for developing novel anticonvulsant agents.[3][5] The drug Riluzole, which contains a benzothiazole core, is known for its clinical anticonvulsant properties.[7]
Quantitative Anticonvulsant Activity Data
The anticonvulsant potential of compounds is often evaluated in animal models using tests like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. The data is reported as the median effective dose (ED₅₀) and the median toxic dose (TD₅₀).
| Compound/Derivative Class | Animal Model | Activity Metric | Value (mg/kg) | Reference |
| 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (Compound 4g) * | Mouse (MES) | ED₅₀ | 23.7 | [17][18] |
| Mouse (scPTZ) | ED₅₀ | 18.9 | [17][18] | |
| Mouse (Tox) | TD₅₀ | 284.0 | [17][18] | |
| Substituted {1-[4-Methyl-2-substitutedphenyl-2,5-dihydro-1,5-benzothiazepin-3-yl]-ethylidene}-hydrazine (Compound 6c) ** | Mouse (MES) | Protection | Potent at 30 & 100 mg/kg | [19] |
*Note: This is a benzoxazole, a closely related bioisostere of benzothiazole. **Note: This is a benzothiazepine, a related but different heterocyclic system.
Experimental Protocol: Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model for identifying compounds that may be effective against generalized tonic-clonic seizures.
Methodology:
-
Animal Preparation: Mice or rats are used for the assay.
-
Compound Administration: The test compound is administered to the animals, typically intraperitoneally (i.p.) or orally (p.o.), at various doses.
-
Induction of Seizure: After a specific time interval to allow for drug absorption, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.
-
Observation: The animals are observed for the presence or absence of a tonic hind limb extension seizure.
-
Endpoint: The ability of the compound to prevent the tonic hind limb extension is considered a positive result, indicating anticonvulsant activity.[17][18] Data is used to calculate the ED₅₀.
Proposed Anticonvulsant Mechanisms of Action
The anticonvulsant effects of some benzoxazole and benzothiazole derivatives may be mediated through the enhancement of GABAergic neurotransmission.[17][18] Studies have shown that active compounds can significantly increase the levels of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, which helps to suppress seizure activity.[17][18]
Other Potential Applications
Beyond the major areas discussed, the this compound scaffold and its relatives are being explored for other therapeutic uses:
-
Anti-inflammatory Activity: Benzothiazole derivatives have shown potential as anti-inflammatory agents.[20]
-
Monoamine Oxidase (MAO) Inhibition: 2-methylbenzo[d]thiazole derivatives have been identified as potent and selective inhibitors of MAO-B, suggesting potential applications in neurodegenerative diseases like Parkinson's disease.[21]
-
Fungicidal and Insecticidal Activity: Certain 4-methylbenzothiazole derivatives have been patented for their fungicidal and insecticidal properties, indicating potential use in agriculture.[22][23]
Synthesis Overview
The synthesis of this compound derivatives often involves multistep reactions. A common starting point is the appropriately substituted 2-aminothiophenol. For example, novel benzothiazole-thiazole hybrids can be synthesized via a three-step route.[12] Another general approach involves the condensation of 2-aminothiophenols with aldehydes or other reagents to form the benzothiazole ring, which can then be further modified.[24]
Conclusion
The this compound core represents a versatile and valuable scaffold in medicinal chemistry. The derivatives synthesized from this core have demonstrated a wide range of promising therapeutic activities, particularly in the fields of oncology, infectious diseases, and neurology. While more research is needed to elucidate the specific activities and mechanisms of many of these compounds, the existing data strongly support their potential for development into novel therapeutic agents. This guide provides a foundational resource for researchers aiming to explore and expand upon the therapeutic applications of this important class of heterocyclic compounds.
References
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- 2. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 12. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, DNA cleavage and antimicrobial activity of 4-thiazolidinones-benzothiazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
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- 21. d-nb.info [d-nb.info]
- 22. researchgate.net [researchgate.net]
- 23. CN101948447B - 4-methylbenzothiazole derivative and preparation method and applications thereof - Google Patents [patents.google.com]
- 24. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of the Synthesis of 2-Arylbenzothiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-arylbenzothiazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties. This technical guide provides an in-depth review of the primary synthetic strategies for 2-arylbenzothiazoles, with a focus on comparative data and detailed experimental protocols to aid researchers in their drug discovery and development endeavors.
Core Synthetic Strategies: An Overview
The synthesis of 2-arylbenzothiazoles predominantly involves the condensation of 2-aminothiophenol with a suitable aryl partner. The most common and versatile precursor for the aryl moiety is an aromatic aldehyde. Variations in catalysts, reaction conditions, and energy sources have led to a multitude of synthetic protocols, each with its own advantages and limitations. This guide will focus on the following key methodologies:
-
Condensation of 2-Aminothiophenol with Aromatic Aldehydes: This is the most prevalent and direct approach.
-
Oxidative Cyclization Reactions: These methods often involve an in-situ oxidation step to facilitate the cyclization.
-
Microwave-Assisted Synthesis: A green chemistry approach that often leads to shorter reaction times and higher yields.
Condensation of 2-Aminothiophenol with Aromatic Aldehydes
The reaction between 2-aminothiophenol and an aromatic aldehyde proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to afford the 2-arylbenzothiazole.
Catalyst-Free Synthesis
In certain protocols, the condensation and cyclization can be achieved without the need for a catalyst, often by utilizing specific solvent systems or reaction conditions.
dot
Caption: Catalyst-Free Synthesis of 2-Arylbenzothiazoles.
A straightforward and environmentally friendly approach involves the use of an air/dimethyl sulfoxide (DMSO) oxidant system. This method is operationally simple and tolerates a wide range of functional groups.[1]
Table 1: Catalyst-Free Synthesis of 2-Arylbenzothiazoles in Air/DMSO [1]
| Entry | Aromatic Aldehyde | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | 6 | 60 | 96 |
| 2 | 4-Methylbenzaldehyde | 6 | 60 | 92 |
| 3 | 4-Methoxybenzaldehyde | 6 | 60 | 95 |
| 4 | 4-Chlorobenzaldehyde | 6 | 60 | 93 |
| 5 | 4-Nitrobenzaldehyde | 6 | 60 | 85 |
| 6 | 2-Naphthaldehyde | 6 | 60 | 91 |
Experimental Protocol: Catalyst-Free Synthesis in Air/DMSO [1]
A mixture of 2-aminothiophenol (1.0 mmol) and the aromatic aldehyde (1.2 mmol) in DMSO (3 mL) is stirred in a sealed tube at 60 °C for 6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from ethanol to afford the pure 2-arylbenzothiazole.
Another notable catalyst-free method utilizes glycerol as a green solvent at ambient temperature, offering a simple and clean one-pot synthesis.[2][3][4]
Table 2: Catalyst-Free Synthesis of 2-Arylbenzothiazoles in Glycerol [3][4]
| Entry | Aromatic Aldehyde | Time (h) | Temperature | Yield (%) |
| 1 | Benzaldehyde | 0.5 | Room Temp. | 92 |
| 2 | 4-Chlorobenzaldehyde | 1 | Room Temp. | 90 |
| 3 | 4-Methoxybenzaldehyde | 1.5 | Room Temp. | 88 |
| 4 | 4-Nitrobenzaldehyde | 2 | Room Temp. | 85 |
| 5 | 3,4,5-Trimethoxybenzaldehyde | 3 | Room Temp. | 82 |
Experimental Protocol: Catalyst-Free Synthesis in Glycerol [3][4]
A mixture of 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol) in glycerol (5 mL) is stirred at room temperature for the time specified in Table 2. Upon completion of the reaction, the mixture is quenched with water. The solid product that precipitates is collected by filtration, washed with water, dried, and then recrystallized from ethanol to yield the pure 2-arylbenzothiazole.
Acid-Catalyzed Synthesis
The condensation can be efficiently promoted by various Brønsted and Lewis acids.
dot
Caption: Acid-Catalyzed Synthesis of 2-Arylbenzothiazoles.
A highly efficient method employs a catalytic system of ceric ammonium nitrate (CAN) and hydrogen peroxide (H₂O₂) under solvent-free conditions.[5]
Table 3: CAN/H₂O₂-Catalyzed Synthesis of 2-Arylbenzothiazoles [5]
| Entry | Aromatic Aldehyde | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | 15 | 50 | 98 |
| 2 | 4-Chlorobenzaldehyde | 20 | 50 | 96 |
| 3 | 4-Methoxybenzaldehyde | 25 | 50 | 95 |
| 4 | 4-Nitrobenzaldehyde | 15 | 50 | 97 |
| 5 | 2-Chlorobenzaldehyde | 20 | 50 | 94 |
Experimental Protocol: CAN/H₂O₂-Catalyzed Synthesis [5]
To a mixture of 2-aminothiophenol (1 mmol) and aromatic aldehyde (1 mmol), 30% aqueous H₂O₂ (0.4 mL, 4 mmol) is added, followed by CAN (0.055 g, 0.1 mmol). The mixture is stirred at 50 °C for the specified time. After completion of the reaction, the mixture is cooled to room temperature and cold water is added. The solid product is filtered, washed with water, and recrystallized from ethanol.
Another effective system utilizes a mixture of hydrogen peroxide and hydrochloric acid in ethanol at room temperature.[6][7]
Table 4: H₂O₂/HCl-Catalyzed Synthesis of 2-Arylbenzothiazoles [6]
| Entry | Aromatic Aldehyde | Time (min) | Temperature | Yield (%) |
| 1 | Benzaldehyde | 45 | Room Temp. | 94 |
| 2 | 4-Chlorobenzaldehyde | 50 | Room Temp. | 92 |
| 3 | 4-Methylbenzaldehyde | 55 | Room Temp. | 90 |
| 4 | 4-Nitrobenzaldehyde | 45 | Room Temp. | 93 |
| 5 | 3-Hydroxybenzaldehyde | 60 | Room Temp. | 88 |
Experimental Protocol: H₂O₂/HCl-Catalyzed Synthesis [6]
To a solution of 2-aminothiophenol (1 mmol) and aromatic aldehyde (1 mmol) in ethanol (10 mL), 30% H₂O₂ (0.6 mL, 6 mmol) and concentrated HCl (0.25 mL, 3 mmol) are added. The reaction mixture is stirred at room temperature for the indicated time. After completion, the mixture is neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is filtered, washed with water, and recrystallized from ethanol.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions.
dot
Caption: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles.
A highly efficient and green protocol utilizes an inexpensive ionic liquid, 1-pentyl-3-methylimidazolium bromide ([pmIm]Br), under solvent- and catalyst-free microwave irradiation.[8]
Table 5: Microwave-Assisted Synthesis in [pmIm]Br
| Entry | Aromatic Aldehyde | Time (min) | Power (W) | Yield (%) |
| 1 | Benzaldehyde | 3 | 300 | 95 |
| 2 | 4-Chlorobenzaldehyde | 3.5 | 300 | 94 |
| 3 | 4-Nitrobenzaldehyde | 3 | 300 | 96 |
| 4 | 4-Hydroxybenzaldehyde | 4 | 300 | 92 |
| 5 | 4-Methoxybenzaldehyde | 5 | 300 | 90 |
Experimental Protocol: Microwave-Assisted Synthesis in [pmIm]Br
A mixture of 2-aminothiophenol (1 mmol), aromatic aldehyde (1 mmol), and [pmIm]Br (0.5 g) is placed in a microwave-safe vessel. The vessel is then subjected to microwave irradiation at 300 W for the specified time. After cooling, the reaction mixture is washed with water and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Another green microwave-assisted approach employs waste curd water as a catalytic solvent.[4]
Oxidative Condensation Methods
These methods often involve the in-situ generation of an oxidant or the use of an external oxidizing agent to drive the cyclization and aromatization steps. One such method involves the K₂S₂O₈-mediated oxidative condensation of benzothiazoles with aryl aldehydes, though this is a less common approach starting from benzothiazole itself.[9] A more common oxidative condensation involves the direct reaction of 2-aminothiophenol and aldehydes in the presence of an oxidant.
Conclusion
The synthesis of 2-arylbenzothiazoles can be achieved through a variety of efficient methods. The choice of a particular protocol will depend on factors such as the availability of starting materials, desired scale, and the need for "green" and sustainable conditions. The classic condensation of 2-aminothiophenol with aromatic aldehydes remains the most versatile and widely used approach. The development of catalyst-free and microwave-assisted protocols offers significant advantages in terms of operational simplicity, reduced environmental impact, and improved efficiency. This guide provides a solid foundation for researchers to select and optimize the most suitable synthetic route for their specific needs in the pursuit of novel 2-arylbenzothiazole-based compounds for drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Green and highly efficient synthesis of 2-arylbenzothiazoles using glycerol without catalyst at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles [organic-chemistry.org]
- 6. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole
Introduction
2-(Furan-2-yl)-4-methylbenzo[d]thiazole is a heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. Its structure, which combines the furan and 4-methylbenzothiazole scaffolds, is a promising candidate for biological evaluation. Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] Similarly, the furan moiety is a key component in numerous natural products and synthetic drugs.[1] The synthesis of 2-arylbenzothiazoles is a well-established field in organic chemistry, commonly achieved through the condensation of a 2-aminothiophenol derivative with an appropriate aldehyde or carboxylic acid.[1][2] This document provides detailed protocols for the synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole, tailored for researchers, scientists, and drug development professionals.
Synthetic Pathways Overview
The most direct and common method for synthesizing 2-(Furan-2-yl)-4-methylbenzo[d]thiazole involves the condensation reaction between 2-amino-3-methylthiophenol and a furan-2-carbonyl compound.[3][4] This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to form the benzothiazole ring.[3] Variations of this approach utilize different furan-2-carbonyl precursors, such as furan-2-carbaldehyde, furan-2-carboxylic acid, or 2-furoyl chloride, each with specific reaction conditions and catalysts.[4]
Quantitative Data Summary
While specific yield data for 2-(Furan-2-yl)-4-methylbenzo[d]thiazole is not extensively published, the following table summarizes results for analogous 2-arylbenzothiazole syntheses to provide a reference for expected outcomes under various conditions.[3] Yields are highly dependent on the specific substrates, catalyst, solvent, temperature, and reaction time.[3]
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Solvent | Time (h) | Yield (%) |
| 2-Aminothiophenol | Aromatic Aldehydes | H₂O₂/HCl | Ethanol | 1 | 85–94[5] |
| 2-Aminothiophenol | Aryl Aldehydes | Cu(II)-containing nano-silica triazine dendrimer | - | 0.25–1.5 | 87–98[5] |
| 2-Aminothiophenol | Aromatic Aldehydes | Ag₂O / Microwave Irradiation | - | 0.07–0.13 | 92–98[5] |
| 2-Amino-3-methylthiophenol | Furan-2-carbaldehyde | Glycerol | Glycerol | 2–4 | High |
| 2-Amino-3-methylthiophenol | Furan-2-carbaldehyde | L-proline / Microwave Irradiation | - | 0.08–0.25 | High (93-95 for analogous reactions)[3] |
| 2-Aminothiophenol | Carboxylic Acids | Polyphosphoric Acid (PPA) | - | 3–5 | 50–81[6] |
Experimental Protocols
The following are detailed methodologies for the synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.
Protocol 1: Condensation with Furan-2-carbaldehyde using Glycerol
This protocol is adapted from established green chemistry methods for the synthesis of 2-arylbenzothiazoles.[1]
Materials:
-
2-amino-3-methylthiophenol
-
Furan-2-carbaldehyde
-
Glycerol
-
Round-bottom flask
-
Heating mantle with stirring
-
Thin-layer chromatography (TLC) supplies
-
Filtration apparatus
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-methylthiophenol (1 equivalent) in glycerol.[1]
-
Add furan-2-carbaldehyde (1.1 equivalents) to the solution.[1]
-
Heat the reaction mixture to 100-120 °C and stir for 2-4 hours.[1]
-
Monitor the reaction progress by TLC until the starting materials are consumed.[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Add water to the mixture to precipitate the product.[1]
-
Collect the solid product by filtration.[1]
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol to afford pure 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.[1]
-
Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).[1]
Protocol 2: Acid-Catalyzed Condensation in Ethanol
This protocol utilizes a catalytic amount of acid to promote the condensation reaction.
Materials:
-
2-Amino-3-methylthiophenol
-
Furan-2-carboxaldehyde (Furfural)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-methylthiophenol (1 mmol) and furan-2-carboxaldehyde (1 mmol) in ethanol (20 mL).[2]
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the solution.[2]
-
Stir the reaction mixture at room temperature for 4-6 hours.[2]
-
Monitor the reaction progress by TLC.[2]
-
Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.[2]
-
Extract the product with ethyl acetate (3 x 20 mL).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Concentrate the organic layer under reduced pressure to obtain the crude product.[2]
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield the pure product.[2]
-
Characterize the final product using spectroscopic techniques.[2]
Protocol 3: Microwave-Assisted Synthesis
This method utilizes microwave irradiation to accelerate the reaction, often leading to higher yields in shorter reaction times.[3]
Materials:
-
2-amino-3-methylthiophenol
-
Furan-2-carbaldehyde
-
L-proline
-
Microwave reactor and vials
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a microwave reactor vial, add 2-amino-3-methylthiophenol (1.0 mmol), furan-2-carbaldehyde (1.0 mmol), and L-proline (0.3 mmol).[3]
-
Seal the vial and place it in the microwave reactor.[3]
-
Irradiate the mixture at a suitable power (e.g., 250 W) for 5-15 minutes (optimization may be required).[3]
-
After the reaction is complete, cool the vial to room temperature.[3]
-
Dilute the reaction mixture with ethyl acetate.[3]
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography to obtain the pure compound.[3]
Experimental Workflow and Characterization
The overall workflow from synthesis to characterization is crucial for obtaining a pure and well-defined final product.
Troubleshooting and Side Products
-
Low Yield: Incomplete reactions may be due to insufficient reaction time or temperature. The quality of starting materials is also crucial; 2-amino-3-methylthiophenol can oxidize over time and should be stored under an inert atmosphere.[4]
-
Side Products: Potential side products include the oxidative dimerization of the starting aminothiophenol (2,2'-disulfanediylbis(3-methylaniline)) or the uncyclized amide intermediate (N-(2-mercapto-3-methylphenyl)furan-2-carboxamide).[4] Under harsh conditions, polymeric materials may form from the decomposition of the furan ring.[4] Monitoring the reaction by TLC is essential to minimize the formation of these impurities.[4]
This guide provides a foundational framework for the synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. The outlined protocols, based on established methodologies, offer reproducible pathways to obtain the target compound.[2] Proper purification and spectroscopic characterization are imperative to ensure the identity and purity of the final product for subsequent biological evaluation.[1][2]
References
Application Notes and Protocols for the Synthesis of Conductive Polymers Using 4-methylbenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel conductive polymers is a cornerstone of advanced materials science, with applications spanning organic electronics, biosensors, and drug delivery systems. Benzothiazole derivatives are a class of heterocyclic compounds that have garnered significant interest due to their unique electronic properties and biological activity. This document provides detailed application notes and proposed experimental protocols for the synthesis of conductive polymers based on 4-methylbenzo[d]thiazole. While the direct polymerization of this compound is an emerging area of research, the methodologies presented here are based on established techniques for the synthesis of analogous polythiazole and polybenzothiazole systems. These protocols are intended to serve as a comprehensive guide for researchers venturing into the synthesis and characterization of these promising materials.
Proposed Synthetic Pathways
Two primary methods are proposed for the synthesis of poly(this compound): electrochemical polymerization and chemical oxidative polymerization. Electrochemical synthesis offers a clean and controlled method for producing thin, uniform polymer films directly onto an electrode surface. Chemical oxidative polymerization, on the other hand, allows for the bulk synthesis of the polymer, which can then be processed into various forms.
Data Presentation: Expected Properties of Poly(this compound)
The following table summarizes the expected properties of poly(this compound) based on data from similar conductive polymers. These values should be considered as target ranges for characterization.
| Property | Expected Value/Range | Characterization Technique |
| Electrical Conductivity | 10⁻⁶ to 10⁻² S/cm | Four-Point Probe Measurement |
| Optical Band Gap (Eg) | 2.0 - 3.0 eV | UV-Vis Spectroscopy (from absorption edge) |
| HOMO Level | -5.0 to -5.5 eV | Cyclic Voltammetry (from onset of oxidation) |
| LUMO Level | -2.0 to -2.5 eV | Cyclic Voltammetry (from onset of reduction) |
| Thermal Stability (TGA) | Stable up to 250-350 °C | Thermogravimetric Analysis |
Experimental Protocols
Protocol 1: Electrochemical Synthesis of Poly(this compound) Film
This protocol describes the electrochemical deposition of a poly(this compound) film onto an indium tin oxide (ITO) coated glass substrate.
Materials:
-
This compound (monomer)
-
Acetonitrile (CH₃CN), anhydrous
-
Tetrabutylammonium tetrafluoroborate (TBAPF₆) (supporting electrolyte)
-
ITO-coated glass slides (working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl electrode (reference electrode)
-
Deionized water
-
Acetone
-
Ethanol
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Ultrasonic bath
-
Nitrogen or Argon gas cylinder with regulator
Procedure:
-
Electrode Preparation:
-
Clean the ITO-coated glass slide by sonicating in deionized water, acetone, and ethanol for 15 minutes each.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrolyte Solution Preparation:
-
In a glovebox or under an inert atmosphere, prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile.
-
Add the this compound monomer to the electrolyte solution to a final concentration of 0.05 M.
-
Purge the solution with nitrogen or argon gas for 20 minutes to remove any dissolved oxygen.
-
-
Electropolymerization:
-
Assemble the three-electrode cell with the prepared ITO slide as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.
-
Fill the cell with the monomer-electrolyte solution.
-
Connect the electrodes to the potentiostat.
-
Perform electropolymerization using cyclic voltammetry by sweeping the potential between 0 V and +1.8 V (vs. Ag/AgCl) for 10-20 cycles at a scan rate of 50 mV/s. A growing polymer film should be observed on the working electrode.
-
-
Post-Polymerization Treatment:
-
After polymerization, remove the polymer-coated electrode from the cell.
-
Rinse the film with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the film under a gentle stream of nitrogen.
-
-
Characterization:
-
Characterize the polymer film using techniques such as cyclic voltammetry (in monomer-free electrolyte), UV-Vis spectroscopy, FT-IR spectroscopy, and scanning electron microscopy (SEM) to study its electrochemical properties, optical properties, chemical structure, and morphology, respectively.
-
Protocol 2: Chemical Oxidative Synthesis of Poly(this compound) Powder
This protocol describes the bulk synthesis of poly(this compound) powder using a chemical oxidant.
Materials:
-
This compound (monomer)
-
Anhydrous chloroform (CHCl₃)
-
Anhydrous iron(III) chloride (FeCl₃) (oxidant)
-
Methanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound in anhydrous chloroform to a concentration of 0.1 M.
-
Cool the solution in an ice bath.
-
-
Initiation of Polymerization:
-
In a separate flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform (0.25 M).
-
Slowly add the FeCl₃ solution dropwise to the stirred monomer solution over a period of 30 minutes. The molar ratio of oxidant to monomer should be approximately 2.5:1.
-
A color change in the reaction mixture should be observed, indicating the onset of polymerization.
-
-
Polymerization:
-
After the addition of the oxidant is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the polymer powder extensively with methanol to remove any residual oxidant and unreacted monomer.
-
Further purify the polymer by washing with deionized water.
-
Dry the purified polymer powder in a vacuum oven at 60 °C for 24 hours.
-
-
Characterization:
-
Characterize the synthesized polymer powder using FT-IR and ¹H NMR spectroscopy to confirm its chemical structure.
-
Determine the molecular weight using gel permeation chromatography (GPC).
-
Measure the electrical conductivity of a pressed pellet of the polymer powder using a four-point probe.
-
Analyze the thermal stability using thermogravimetric analysis (TGA).
-
Visualizations
Proposed Reaction Pathway for Electropolymerization
Caption: Proposed electropolymerization of this compound.
Experimental Workflow for Chemical Oxidative Synthesis
Application Notes and Protocols for HPLC Analysis of 4-Methylbenzo[d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 4-methylbenzo[d]thiazole derivatives. These protocols are essential for purity assessment, quantification, and stability testing during drug discovery and development. Benzothiazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3][4]
Introduction
This compound and its derivatives constitute an important class of heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4] Accurate and reliable analytical methods are crucial for the characterization and quality control of these compounds in research and pharmaceutical applications. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used, robust, and sensitive technique for this purpose.
This application note details two distinct HPLC methods applicable to this compound derivatives and related structures, based on validated procedures for similar thiazole-containing compounds.[1][5][6][7]
Method 1: Isocratic RP-HPLC for General Purity and Quantification
This method is adapted from a validated procedure for a novel indole-thiazole derivative and is suitable for the routine analysis of this compound derivatives.[5]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[1] The selection of a C18 column is common for the separation of benzothiazole derivatives.[1]
-
Mobile Phase: Acetonitrile and 0.05% Trifluoroacetic Acid (TFA) in water (pH ≈ 3). A typical starting ratio is 85:15 (v/v).[5]
-
Column Temperature: 25 - 30°C.[5]
-
Detection Wavelength: Benzothiazole derivatives are aromatic and expected to have strong UV absorbance.[1] A wavelength of 280 nm is a good starting point; however, it should be optimized based on the UV spectrum of the specific derivative. For some thiazoles, detection at 272 nm or 348 nm has been reported.[5][7]
-
Injection Volume: 10 - 50 µL.[5]
-
Run Time: 10 minutes.[5]
2. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound derivative reference standard and dissolve it in 10 mL of acetonitrile or a suitable organic solvent.[8]
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 1, 5, 10, 20, 50 µg/mL) by diluting the stock solution with the mobile phase.[8]
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an estimated concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection to remove particulate matter.[8]
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solutions in increasing order of concentration.
-
Inject the prepared samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the calibration curve.
Data Presentation
The following table summarizes typical performance data for a validated HPLC method for a related thiazole derivative, which can be used as acceptance criteria for method validation.[5][8]
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999 | > 0.9995 |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3.3 | 0.05 - 0.21 µg/mL[5][8] |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.15 - 0.66 µg/mL[5][8] |
| Accuracy (Recovery %) | 98.0% - 102.0% | 98.5% - 105.2%[5][8] |
| Precision (%RSD) | ≤ 2.0% | Intraday: < 1.5%, Interday: < 2.0%[8] |
| Peak Tailing Factor | < 1.5 | ~1.15[8] |
Method 2: Isocratic RP-HPLC for Complex Matrices
This method is based on the analysis of a novel aminothiazole and is optimized for potentially more complex sample matrices.[6][7]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: HPLC with UV detector.
-
Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm).[7]
-
Mobile Phase: 55% 0.1% (v/v) Orthophosphoric Acid (OPA) in water and 45% Acetonitrile.[6][7]
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 20 µL.
-
Run Time: 10 minutes.[7]
2. Standard and Sample Preparation:
-
Stock and Working Solutions: Prepare as described in Method 1, using the mobile phase as the diluent.
-
Sample Preparation (from biological matrix, e.g., plasma): Protein precipitation is a common extraction method. Mix the plasma sample with 3 volumes of cold acetonitrile containing an internal standard. Vortex and then centrifuge to pellet the precipitated proteins. Evaporate the supernatant and reconstitute the residue in the mobile phase for injection.
Data Presentation
Quantitative data for a similar validated method for an aminothiazole derivative is presented below.[6]
| Parameter | Result |
| Linearity Range | 1.25–1250 ng/mL (in rat plasma)[6] |
| Retention Time | 2.16 ± 0.03 min[7] |
| Specificity | No interference from endogenous components observed.[6] |
| Accuracy & Precision | Within acceptable limits as per regulatory guidelines.[6] |
Visualizations
The diagrams below illustrate the logical workflows for HPLC method development and sample analysis.
Caption: General workflow for HPLC analysis of this compound derivatives.
Caption: Logical workflow for the validation of an analytical HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. benchchem.com [benchchem.com]
- 5. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Methylbenzo[d]thiazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-methylbenzo[d]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] Its derivatives have been extensively investigated for their potential as anticancer, antimicrobial, and neuroprotective agents.[4][5][6][7] The methyl group at the 4-position significantly influences the molecule's electronic and steric properties, which can modulate its interaction with biological targets.[2] This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, including quantitative biological data, detailed experimental protocols, and visual representations of key workflows and signaling pathways.
Biological Activities of this compound Derivatives
Derivatives of this compound have shown promising results in various biological assays. The following sections summarize the quantitative data for their anticancer, antimicrobial, and neuroprotective activities.
Anticancer Activity
Benzothiazole derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of protein tyrosine kinases and the induction of apoptosis.[1][5] While specific data for the parent this compound is limited, its derivatives have shown significant cytotoxic effects against various cancer cell lines.[5][8]
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cancer Cell Line(s) | Activity Type | Value | Reference(s) |
| Compound 4 (a pyrrolidine based imidazo benzothiazole derivative) | HepG2, MCF-7, HeLa | Cytotoxicity | - | [5] |
| Compound 8 (3,5-bis-trifluoromethylphenylurea derivative) | ACHN, A-498 | GI50 | 0.542 µM, 1.02 µM | [5] |
| Compound 54 (nitrobenzylidene containing thiazolidine derivative) | MCF7, HEPG2 | IC50 | 36 nM, 48 nM | [5] |
| Compound 55 (chlorobenzyl indole semicarbazide benzothiazole) | HT-29, H460, A549, MDA-MB-231 | IC50 | 0.024 µM, 0.29 µM, 0.84 µM, 0.88 µM | [5] |
| Compound 6 (a 4-thiazolidinone derivative) | Various cancer cell lines | logGI50 | -5.38 | [8] |
| Compound 16 (a 4-thiazolidinone derivative) | Various cancer cell lines | logGI50 | - | [8] |
| XC-591 (a benzothiazole-2-thiol derivative) | 4T1 and other cancer cells | Proliferation Inhibition | More effective than cisplatin | [9] |
| Compound 7i (N-aryl-N'-arylmethylurea scaffold) | Multiple cell lines | IC50 | 1.11 - 1.98 µM | [10] |
| Compound 7u (N-aryl-N'-arylmethylurea scaffold) | A549, HCT-116 | IC50 | 2.39 µM, 3.90 µM | [10] |
Antimicrobial Activity
The benzothiazole scaffold is a key component in many compounds exhibiting antimicrobial and antifungal properties.[6][7][11][12] Derivatives of this compound have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.[7][13]
Table 2: Antimicrobial Activity of this compound and Related Derivatives
| Compound/Derivative | Microorganism(s) | Activity Type | Value (mg/mL) | Reference(s) |
| Thiazolidinone derivatives of 4-Me-6-Ad benzothiazole | S. aureus, L. monocytogenes, P. aeruginosa, E. coli, S. typhimurium | MIC | 0.10 - 0.75 | [7] |
| Thiazolidinone derivatives of 4-Me-6-Ad benzothiazole | S. aureus, L. monocytogenes, P. aeruginosa, E. coli, S. typhimurium | MBC | 0.12 - 1.00 | [7] |
| Compound 8 (a thiazolidinone derivative) | Non-resistant bacterial strains | MIC | 0.20 - 0.30 | [7] |
| Compound 8 (a thiazolidinone derivative) | Non-resistant bacterial strains | MBC | 0.25 - 0.50 | [7] |
| Compound 18 (a thiazolidinone derivative) | P. aeruginosa | MIC | 0.10 | [13] |
| Compound 18 (a thiazolidinone derivative) | P. aeruginosa | MBC | 0.12 | [13] |
| Compound 18 (a thiazolidinone derivative) | Resistant P. aeruginosa | MIC | 0.06 | [13] |
| Compound 18 (a thiazolidinone derivative) | Resistant P. aeruginosa | MBC | 0.12 | [13] |
Neuroprotective Activity
Derivatives of 4-methylthiazole and benzothiazole have demonstrated significant neuroprotective potential in preclinical studies.[4][14] These compounds are being investigated for their ability to mitigate neuronal damage in models of neurodegenerative diseases.[4][15][16]
Table 3: Neuroprotective Activity of 4-Methylthiazole Derivatives
| Compound | Experimental Model | Concentration | Neuroprotection (%) vs. Control | Reference(s) |
| Compound 5d | Oxygen-Glucose Deprivation (OGD) in primary neurons | Not Specified | 108 ± 3.6 | [4] |
| Compound 26 | Oxygen-Glucose Deprivation (OGD) in primary neurons | Not Specified | 107.3 ± 2.7 | [4] |
| KHG26693 (N-adamantyl-4-methylthiazol-2-amine) | Aβ-treated mouse hippocampus | - | Attenuated Aβ-induced oxidative stress | [15] |
| Triazolbenzo[d]thiazole 22 | Human neuroblastoma (SH-SY5Y) cells | - | Significant neuroprotective activity | [16] |
Experimental Protocols
This section provides detailed protocols for the synthesis of a this compound derivative and for common biological assays used to evaluate its activity.
Synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole
This protocol describes the synthesis of a this compound derivative, 2-(Furan-2-yl)-4-methylbenzo[d]thiazole, which has potential anticancer and antimicrobial activities.[1][17]
Materials:
-
2-amino-3-methylthiophenol
-
Furan-2-carboxaldehyde
-
Ethanol
-
Concentrated hydrochloric acid
-
Hydrogen peroxide
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-methylthiophenol (1 mmol) and furan-2-carboxaldehyde (1 mmol) in ethanol (20 mL).[17]
-
To this solution, add a catalytic amount of concentrated hydrochloric acid (2-3 drops).[17]
-
Slowly add hydrogen peroxide (3 mmol) dropwise to the reaction mixture at room temperature.[17]
-
Stir the reaction mixture at room temperature for 4-6 hours.[17]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[17]
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.[17]
-
Extract the product with ethyl acetate (3 x 20 mL).[17]
-
Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.[17]
-
Concentrate the organic layer under reduced pressure to obtain the crude product.[17]
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate eluent system to afford pure 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.[17]
-
Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[17]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of chemical compounds on cell lines.[1]
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
Test compound (e.g., this compound derivative)
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1][17]
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the culture medium from the wells and replace it with fresh medium containing different concentrations of the test compound. Include a control group with only the vehicle.[1]
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).[1]
-
After incubation, replace the medium with fresh medium containing MTT solution and incubate for an additional 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[1]
-
Remove the MTT-containing medium and add a solubilization buffer to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[17]
-
Calculate the percentage of cell viability and determine the IC50 value of the compound.
Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[17]
Materials:
-
Bacterial or fungal strains
-
Nutrient agar plates
-
Sterile cork borer
-
Test compound solution
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Spread the microbial inoculum evenly over the surface of a nutrient agar plate.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Add a defined volume of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Visualized Workflows and Pathways
The following diagrams illustrate key processes related to the application of this compound in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 3048-48-4 | Benchchem [benchchem.com]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. benchchem.com [benchchem.com]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 7. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buy this compound-2-carbaldehyde [smolecule.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Triazolbenzo[d]thiazoles: efficient synthesis and biological evaluation as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Electrosynthesis of Poly(4-methylbenzo[d]thiazole)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental workflow for the electrosynthesis of poly(4-methylbenzo[d]thiazole), a conductive polymer with potential applications in sensors, electronic devices, and as a matrix for drug delivery systems. The protocol is based on established electrochemical polymerization techniques for analogous benzothiazole derivatives.
Introduction
Poly(this compound) is a polymer of interest due to the inherent electronic and biological properties of the benzothiazole moiety. Electrosynthesis offers a clean and controllable method for depositing thin, uniform films of this polymer onto an electrode surface. The electrochemical approach allows for precise control over film thickness and morphology by adjusting parameters such as applied potential, current density, and polymerization time. This document outlines the necessary materials, equipment, and procedures to successfully synthesize and characterize poly(this compound) films.
Experimental Overview
The electrosynthesis of poly(this compound) is typically achieved through oxidative electropolymerization. This process involves the electrochemical oxidation of the this compound monomer to form radical cations, which then couple to form polymer chains that deposit onto the working electrode. The experimental workflow can be divided into three main stages:
-
Preparation of the Electrochemical Cell and Solution: This involves the setup of a three-electrode system and the preparation of a solution containing the monomer and a supporting electrolyte in a suitable solvent.
-
Electrochemical Polymerization: This stage involves the application of an electrical potential to initiate and sustain the polymerization process. This can be achieved through potentiodynamic (cyclic voltammetry) or potentiostatic (constant potential) methods.
-
Characterization of the Polymer Film: After deposition, the polymer film is characterized to determine its electrochemical and physical properties.
Quantitative Data Summary
The following tables provide typical experimental parameters for the electrosynthesis of poly(this compound), based on literature values for similar benzothiazole derivatives.
Table 1: Reagents and Materials
| Reagent/Material | Specification | Typical Concentration/Use |
| This compound | Monomer, >98% purity | 10-50 mM |
| Acetonitrile (ACN) | Anhydrous, <50 ppm H₂O | Solvent |
| Dichloromethane (DCM) | Anhydrous, <50 ppm H₂O | Alternative Solvent |
| Tetrabutylammonium hexafluorophosphate (TBAPF₆) | Electrochemical grade, >99% | 0.1 M |
| Lithium perchlorate (LiClO₄) | Electrochemical grade, >99% | 0.1 M |
| Glassy Carbon Electrode (GCE) | 3 mm diameter | Working Electrode |
| Platinum Wire | High purity | Counter Electrode |
| Ag/AgCl (3 M KCl) | or Saturated Calomel Electrode (SCE) | Reference Electrode |
| Argon or Nitrogen Gas | High purity | For deoxygenation |
Table 2: Electrochemical Parameters
| Parameter | Potentiodynamic Method (Cyclic Voltammetry) | Potentiostatic Method |
| Potential Range | Estimated 0 V to +1.8 V (vs. Ag/AgCl) | To be determined from CV |
| Scan Rate | 50-100 mV/s | N/A |
| Number of Cycles | 10-20 cycles | N/A |
| Deposition Potential | N/A | Slightly above monomer oxidation potential |
| Deposition Time | N/A | 60-300 seconds |
Experimental Protocols
Protocol 1: Preparation of the Electrochemical Solution
-
In a clean, dry electrochemical cell, add the desired amount of supporting electrolyte (e.g., TBAPF₆) to the chosen solvent (e.g., acetonitrile) to achieve a final concentration of 0.1 M.
-
Add the this compound monomer to the electrolyte solution to reach the desired concentration (e.g., 20 mM).
-
Stir the solution with a magnetic stirrer until all components are fully dissolved.
-
Deoxygenate the solution by bubbling with a gentle stream of argon or nitrogen gas for at least 15 minutes. Maintain an inert atmosphere above the solution throughout the experiment.
Protocol 2: Determination of Monomer Oxidation Potential (Cyclic Voltammetry)
-
Assemble the three-electrode system in the electrochemical cell containing the deoxygenated solution from Protocol 1. Ensure the working electrode is polished and clean.
-
Connect the electrodes to a potentiostat.
-
Perform a single cyclic voltammetry scan, starting from the open-circuit potential and scanning towards a more positive potential (e.g., from 0 V to +2.0 V vs. Ag/AgCl) at a scan rate of 100 mV/s.
-
Observe the resulting voltammogram to identify the onset potential of monomer oxidation, which appears as a sharp increase in the anodic current. This potential is crucial for the subsequent polymerization steps.
Protocol 3: Electrosynthesis by Potentiodynamic Method (Cyclic Voltammetry)
-
Using the same setup as in Protocol 2, set the potential window of the cyclic voltammeter to encompass the monomer oxidation potential determined previously (e.g., from 0 V to +1.8 V vs. Ag/AgCl).
-
Initiate the cyclic voltammetry for a set number of cycles (e.g., 15 cycles) at a scan rate of 50-100 mV/s.
-
Observe the growth of the polymer film on the working electrode, which is indicated by an increase in the peak currents with each successive cycle.
-
After the desired number of cycles, stop the experiment and carefully remove the polymer-coated working electrode from the solution.
-
Rinse the electrode with fresh solvent (e.g., acetonitrile) to remove any unreacted monomer and electrolyte.
Protocol 4: Electrosynthesis by Potentiostatic Method
-
Following the determination of the monomer oxidation potential in Protocol 2, set the potentiostat to a constant potential slightly above this value (e.g., +1.7 V vs. Ag/AgCl).
-
Immerse the clean working electrode into the deoxygenated monomer solution and start the chronoamperometry experiment for a predetermined duration (e.g., 120 seconds).
-
Monitor the current-time transient. A successful polymerization will show an initial current spike followed by a gradual decay as the resistive polymer film forms.
-
After the set time, turn off the potential, remove the electrode, and rinse it with fresh solvent.
Protocol 5: Electrochemical Characterization of the Polymer Film
-
Transfer the polymer-coated working electrode to a fresh electrochemical cell containing only the supporting electrolyte solution (no monomer).
-
Deoxygenate the solution as described in Protocol 1.
-
Perform cyclic voltammetry within a potential range where the polymer is expected to be electroactive (e.g., -0.5 V to +1.5 V vs. Ag/AgCl) at various scan rates (e.g., 20, 50, 100, 200 mV/s).
-
The resulting voltammograms will show the redox behavior of the polymer film, providing information about its electrochemical stability and properties.
Visualization of Experimental Workflow
Caption: Experimental workflow for the electrosynthesis of poly(this compound).
Disclaimer: This protocol is a general guideline. The optimal conditions for the electrosynthesis of poly(this compound) may vary and should be determined experimentally.
Application Notes and Protocols for the Characterization of 4-Methylbenzo[d]thiazole Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the characterization of 4-methylbenzo[d]thiazole and its derivatives. Detailed protocols for spectroscopic and spectrometric analysis are provided to ensure accurate structural elucidation and purity assessment, crucial for research, quality control, and drug development.
Overview of Characterization Techniques
The structural confirmation and purity analysis of synthesized this compound products are paramount. A combination of spectroscopic and spectrometric methods is typically employed to unambiguously determine the molecular structure and identify any impurities. The primary techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for structural elucidation.[1][2][3]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[1][2][4]
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and fragmentation pattern of the compound.[1][5]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and is useful for quantitative analysis and monitoring reactions.[2]
-
Elemental Analysis: Determines the elemental composition of the compound, which is used to confirm the molecular formula.[1]
-
Thin-Layer Chromatography (TLC): A rapid and simple technique used to monitor the progress of reactions and assess the purity of the product.[5]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 600 MHz) is recommended for better resolution.[6][7]
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound product.
-
Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8] Chloroform-d (CDCl₃) is a common choice.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to obtain a homogeneous field.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR.
-
-
Data Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign the signals to specific protons in the molecule.
-
Assign the signals in the ¹³C NMR spectrum based on their chemical shifts.
-
Expected ¹H and ¹³C NMR Data for this compound Derivatives:
| Technique | Parameter | Expected Chemical Shift (ppm) / Value | Assignment |
| ¹H NMR | Chemical Shift (δ) | ~2.5 ppm | Methyl group (-CH₃) protons |
| ~7.0-8.0 ppm | Aromatic protons | ||
| ¹³C NMR | Chemical Shift (δ) | ~15-25 ppm | Methyl carbon |
| ~110-155 ppm | Aromatic and thiazole ring carbons |
Note: The exact chemical shifts will vary depending on the specific derivative and the solvent used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Purpose: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the dry this compound product with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.[2]
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to specific functional groups.
-
Expected FT-IR Absorption Bands for this compound Derivatives:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3000-3100 | C-H stretch | Aromatic |
| 2850-2960 | C-H stretch | Methyl (-CH₃) |
| 1500-1600 | C=C stretch | Aromatic ring |
| 1400-1500 | C=N stretch | Thiazole ring |
| 1350-1450 | C-H bend | Methyl (-CH₃) |
Note: The presence of other functional groups in derivatives will result in additional characteristic peaks.[4]
Mass Spectrometry (MS)
Purpose: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[9]
Protocol (Direct Infusion ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the this compound product (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in positive or negative ion mode.
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺ in positive mode) to determine the molecular weight of the compound.[5]
-
Analyze the fragmentation pattern to gain further structural information.
-
Expected Mass Spectrometry Data for this compound:
| Technique | Parameter | Expected Value |
| ESI-MS | [M+H]⁺ | m/z = 150.04 |
Note: High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.[9]
Visualized Workflows
Caption: General workflow for the synthesis, purification, and characterization of this compound products.
Caption: Step-by-step workflow for NMR analysis of this compound products.
Caption: Protocols for FT-IR and Mass Spectrometry analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. 4-Methylthiazole | C4H5NS | CID 12748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jyoungpharm.org [jyoungpharm.org]
Application Notes and Protocols: 4-Methylbenzo[d]thiazole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-methylbenzo[d]thiazole as a key structural motif and versatile starting material for the synthesis of a wide range of biologically active compounds. The unique chemical properties of the benzothiazole core, combined with the strategic placement of the methyl group, make it a valuable scaffold in medicinal chemistry and materials science. This document details synthetic methodologies, presents key quantitative data, and illustrates relevant biological pathways and experimental workflows.
Synthetic Applications of this compound
The this compound core can be readily functionalized at several positions, primarily at the 2-position and on the benzene ring, to generate a diverse library of derivatives. Key intermediates such as 2-amino-4-methylbenzothiazole and 2-hydrazinyl-4-methylbenzothiazole serve as pivotal precursors for constructing more complex heterocyclic systems.
Synthesis of Bioactive Hydrazone Derivatives
2-Hydrazinyl-4-methylbenzothiazole is a key intermediate for the synthesis of hydrazone derivatives, which have shown promising insecticidal and bactericidal activities. The general synthetic approach involves the condensation of 2-hydrazinyl-4-methylbenzothiazole with various ketones.
Experimental Protocol: General Synthesis of 4-Methylbenzothiazole Hydrazone Derivatives
A detailed protocol for the synthesis of a specific hydrazone derivative is provided below, based on a patented procedure.
-
Dissolution: Dissolve 2-hydrazinyl-4-methylbenzothiazole (1.80 g, 10 mmol) and a selected ketone (10-15 mmol) in 30 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Reaction: Heat the mixture to reflux and maintain for 1.5 to 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Recrystallize the residue from a suitable solvent (e.g., petroleum ether or ethyl acetate) to yield the pure hydrazone derivative.
Table 1: Synthesis of 4-Methylbenzothiazole Hydrazone Derivatives [1]
| Derivative ID | Ketone Used | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Ia | Acetone | 2.0 | 85.0 | 179-180 |
| Ib | Butanone | 1.5 | 83.0 | 148-150 |
| Ie | 4-Chloroacetophenone | 4.0 | 87.7 | 84-86 |
| Ij | 2-Methoxyacetophenone | 3.5 | 83.4 | 197-199 |
Workflow for the Synthesis of Hydrazone Derivatives
References
Application Notes: In Vitro Cytotoxicity of 4-Methylbenzo[d]thiazole Compounds
Introduction
Benzothiazole and its derivatives are a significant class of heterocyclic compounds recognized for a wide spectrum of pharmacological activities, including anticancer properties.[1][2] The 4-methylbenzo[d]thiazole scaffold, in particular, is a subject of interest for developing novel therapeutic agents.[1] Evaluating the cytotoxic potential of these novel compounds is a critical first step in the drug discovery and development process.[3] This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound compounds using common, robust, and reproducible cell-based assays. These assays are fundamental for determining a compound's potency (e.g., IC50 value), mechanism of cell death, and overall therapeutic potential.
Core Cytotoxicity Assays
A comprehensive cytotoxicity profile is typically built by employing a panel of assays that measure different cellular parameters. The three primary assays detailed here are the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and apoptosis assays for determining the mode of cell death.
-
MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5] The principle lies in the ability of viable cells with active mitochondrial enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into a purple formazan product.[5][6] The amount of formazan produced is proportional to the number of living, metabolically active cells.[4]
-
LDH Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[3] LDH is a stable cytosolic enzyme that is released upon the loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[3][7] The amount of LDH in the supernatant is directly proportional to the number of lysed cells.[4][8]
-
Apoptosis Assays: Determining whether a compound induces apoptosis (programmed cell death) or necrosis is crucial for understanding its mechanism of action. Thiazole derivatives have been shown to induce apoptosis through the mitochondrial intrinsic pathway.[9][10] Common methods include:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[4][11] Flow cytometry analysis of cells stained with both dyes can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[4]
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key executioner caspases, like caspase-3 and caspase-7, provides direct evidence of apoptosis induction.
-
General Experimental Workflow
The overall process for evaluating the cytotoxicity of a test compound follows a standardized workflow, from initial cell culture preparation to final data analysis and interpretation.
Caption: General workflow for in vitro cytotoxicity screening.
Data Presentation: Cytotoxicity of Benzothiazole Derivatives
Quantitative data from cytotoxicity assays should be organized systematically to facilitate comparison and analysis. The half-maximal inhibitory concentration (IC50) is a key metric derived from these experiments.
Table 1: Example IC50 Values for Benzothiazole Derivatives against Human Cancer Cell Lines
| Compound ID | Derivative Class | Cell Line | Assay Type | Incubation (h) | IC50 (µM) [Mean ± SEM] | Reference |
|---|---|---|---|---|---|---|
| BTD-01 | 4-Methyl-Indolo-Pyrazole | HCT-116 (Colon) | MTT | 48 | 9.02 ± 0.51 | [12] |
| BTD-02 | 4-Methyl-Indolo-Pyrazole | SK-MEL-28 (Melanoma) | MTT | 48 | 3.46 ± 0.29 | [12] |
| BTD-03 | 2-Arylbenzothiazole | HCT116 (Colon) | MTT | 72 | 5.0 (approx.) | [9] |
| BTD-04 | Thiazole-Thiazolidinone | MDA-MB-231 (Breast) | MTT | 72 | Varies by compound | [2] |
| CPDMT | Phenyl-Thiazole | HCT-116, HepG2, MCF-7 | MTT | 24 | Varies by concentration | [13] |
| Compound 4c | Thiazole Derivative | MCF-7 (Breast) | MTT | 48 | 2.57 ± 0.16 |[11] |
Note: Data is representative and compiled from studies on various benzothiazole derivatives to illustrate typical presentation format.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol outlines the steps for determining cell viability by measuring the metabolic conversion of MTT to formazan.[4][14]
Caption: Step-by-step workflow for the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 4 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.[4][15]
-
Compound Treatment: Treat the cells with various concentrations of the this compound compounds (e.g., 2.5, 5, or 10 µM) for a specified duration (e.g., 24-72 hours).[4][9] Include a vehicle control (e.g., 0.1% DMSO).[4]
-
MTT Addition: After the treatment period, add MTT solution (e.g., 10 µL/well of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.[4][9]
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO (e.g., 150 µL), to each well to dissolve the formazan crystals.[4][15]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 450 nm and 590 nm.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values by plotting a dose-response curve.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol describes the measurement of LDH released into the culture medium from cells with damaged plasma membranes.[4][7]
Caption: Step-by-step workflow for the LDH assay.
Detailed Steps:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-4).
-
Prepare Controls: Set up wells for: spontaneous LDH release (untreated cells), maximum LDH release (untreated cells plus a lysis buffer provided in the kit), and a culture medium background control.[7][8]
-
Supernatant Collection: After the treatment period, centrifuge the microplate (e.g., at 250 x g for 4 minutes) to pellet any cells.[3] Carefully transfer the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[3][7]
-
LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions (typically a 1:1 volume ratio with the supernatant).[3][7]
-
Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes.[3][16]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[7][16]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) within one hour.[7][16]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum release (positive) control after subtracting background values.
Signaling Pathways in Benzothiazole-Induced Cytotoxicity
Studies on benzothiazole and related thiazole derivatives indicate that they often induce apoptosis via the mitochondrial (intrinsic) pathway .[9][10] This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential (MMP).[9][17] Key events include the upregulation of pro-apoptotic proteins like Bax, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of a caspase cascade, ultimately leading to programmed cell death.[10][18]
Caption: The mitochondrial intrinsic pathway of apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 10. Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. protocols.io [protocols.io]
- 17. kuyam.ksbu.edu.tr [kuyam.ksbu.edu.tr]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purity Assessment of 4-methylbenzo[d]thiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-methylbenzo[d]thiazole is a heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of pharmacological and industrial applications.[1] The accurate and reliable determination of purity for this compound is a critical step in research, development, and quality control to ensure the integrity of experimental results and the safety and efficacy of final products.
This document provides a comprehensive overview of various analytical methods for assessing the purity of this compound, complete with detailed experimental protocols and data presentation. The methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Physicochemical Properties of this compound
A summary of the key physicochemical properties is essential for developing appropriate analytical methods.
| Property | Value |
| Molecular Formula | C₈H₇NS |
| Molecular Weight | 149.21 g/mol |
| Chemical Structure | ![]() |
| UV Absorbance | Aromatic, expected to have strong UV absorbance. |
| Solubility | Likely soluble in organic solvents such as methanol, acetonitrile, and dichloromethane. |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a preferred method for analyzing moderately polar compounds like this compound due to its high resolution, sensitivity, and reproducibility, making it ideal for routine quality control and quantification.[2]
Experimental Protocol: Isocratic RP-HPLC with UV Detection
This protocol outlines a robust and cost-effective method for the quantitative analysis of this compound.
1.1. Instrumentation and Conditions:
| Parameter | Condition |
| System | HPLC with a pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size.[1] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v). |
| Flow Rate | 1.0 mL/min.[1] |
| Column Temperature | 30°C.[1] |
| Detection Wavelength | 254 nm or 285 nm (based on UV scan).[1] |
| Injection Volume | 10 µL.[1] |
| Run Time | 15 minutes. |
1.2. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic Acid (ACS grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
1.3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.
1.4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]
-
Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution.
-
Determine the concentration and purity of this compound in the sample by comparing its peak area to the calibration curve.
Workflow for HPLC Purity Assessment
Caption: Experimental workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for purity analysis, especially for identifying volatile and semi-volatile impurities.[2] For less volatile compounds, derivatization might be necessary to enhance volatility.[2][3]
Experimental Protocol: GC-MS Analysis
This protocol provides a general approach for the analysis of this compound and its potential volatile impurities.
2.1. Instrumentation and Conditions:
| Parameter | Condition |
| System | Gas Chromatograph coupled with a Mass Spectrometer (e.g., Quadrupole). |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent). |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min. |
| Inlet Temperature | 250°C. |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min. |
| Injection Mode | Split (e.g., 20:1). |
| Injection Volume | 1 µL. |
| MS Transfer Line | 280°C. |
| Ion Source Temp. | 230°C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Scan Range | 40-450 m/z. |
2.2. Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If derivatization is needed to analyze non-volatile impurities, add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat as required to form a volatile derivative.[2]
-
Inject the prepared solution into the GC-MS system.
2.3. Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).[4]
-
Assess purity based on the relative peak area percentage (Area %).
NMR Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structural elucidation of the main component and the identification and quantification of impurities.[5][6][7]
Protocol for NMR Analysis
3.1. Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).[7]
3.2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) if not already present in the solvent.
3.3. Data Acquisition and Analysis:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Additional experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.[6]
-
Confirm the structure of this compound by assigning the observed chemical shifts.
-
Integrate the signals in the ¹H NMR spectrum. Purity can be estimated by comparing the integral of the main compound's protons to the integrals of any impurity signals.
| Expected ¹H NMR Signals (in CDCl₃) | Expected ¹³C NMR Signals (in CDCl₃) |
| Aromatic Protons (H-2, H-5, H-6, H-7) | Aromatic & Thiazole Carbons |
| Methyl Protons (-CH₃) | Methyl Carbon (-CH₃) |
FTIR Spectroscopy for Functional Group Identification
FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups and to detect gross impurities by comparing the sample's spectrum with that of a reference standard.[5][8][9]
Protocol for FTIR Analysis
4.1. Instrumentation:
-
Fourier-Transform Infrared Spectrometer.
4.2. Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
4.3. Data Acquisition and Analysis:
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[5]
-
Compare the obtained spectrum with a reference spectrum of this compound.
-
Identify characteristic absorption bands to confirm the functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-H stretching (aromatic) | 3100 - 3000 |
| C-H stretching (aliphatic, -CH₃) | 3000 - 2850 |
| C=N stretching (thiazole ring) | 1650 - 1550 |
| C=C stretching (aromatic ring) | 1600 - 1450 |
| C-S stretching | 750 - 600[8] |
Method Selection Guide
The choice of analytical method depends on the specific requirements of the analysis.[2]
Caption: Decision flowchart for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Immunoaffinity extraction of 4-hydroxy-2-(4-methylphenyl)benzothiazole and its metabolites for determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Methylthiazole [webbook.nist.gov]
- 5. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
Industrial Scale-Up of 4-Methylbenzo[d]thiazole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale synthesis of 4-methylbenzo[d]thiazole, a key intermediate in pharmaceutical and materials science. The synthesis is primarily based on the condensation reaction of 2-amino-3-methylthiophenol with a suitable one-carbon synthon, a widely adopted and scalable method for benzothiazole derivatives.
Overview and Synthetic Strategy
The most prevalent and industrially viable method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenols with aldehydes or their equivalents.[1][2] For the synthesis of this compound, the key starting materials are 2-amino-3-methylthiophenol and a formaldehyde equivalent. The reaction proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization to yield the benzothiazole ring.[3] Various catalytic systems can be employed to enhance reaction rates and yields, with options for both homogeneous and heterogeneous catalysts to simplify downstream processing.[4]
Key advantages of this approach for industrial scale-up include:
-
High Atom Economy: The condensation reaction is an efficient process with minimal byproduct formation.
-
Versatility of Catalysts: A range of catalysts, including acids, bases, and metal-based catalysts, can be used, allowing for process optimization based on cost and availability.[2][5]
-
Scalability: The fundamental reaction has been successfully applied to large-scale synthesis of various benzothiazole derivatives.[5]
Experimental Protocols
General Synthesis of this compound
This protocol outlines a general procedure that can be optimized for large-scale production.
Materials:
-
2-amino-3-methylthiophenol
-
Formaldehyde (or a suitable equivalent like paraformaldehyde)
-
Catalyst (e.g., L-proline, ceric ammonium nitrate, or a solid-supported acid catalyst)[3]
-
Solvent (e.g., ethanol, glycerol, or water)[3]
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the solvent and the selected catalyst.
-
Reagent Addition: Add 2-amino-3-methylthiophenol to the reactor. Begin stirring and bring the mixture to the desired reaction temperature.
-
Slowly add the formaldehyde equivalent to the reaction mixture. The addition rate should be controlled to manage any exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, HPLC, or GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid catalyst is used, it can be recovered by filtration at this stage for potential reuse.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine to remove any acidic impurities and salts.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography for higher purity requirements.[3]
Safety Precautions
-
2-aminothiophenols are susceptible to oxidation and should be handled under an inert atmosphere (e.g., nitrogen or argon) where possible.[6]
-
Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes key reaction parameters and their impact on the synthesis of analogous 2-substituted benzothiazoles, providing a basis for the optimization of this compound synthesis.
| Parameter | Variation | Effect on Yield and Purity | Citation |
| Catalyst | L-proline, Ceric Ammonium Nitrate, H₂O₂, Solid Acids | Choice of catalyst significantly impacts reaction time and yield. Heterogeneous catalysts can simplify purification. | [3][6] |
| Solvent | Ethanol, Glycerol, DMSO, Water, Solvent-free | Greener solvents like ethanol and water are preferred for industrial scale-up. Solvent-free conditions can also be highly efficient. | [2][3] |
| Temperature | Room Temperature to Reflux | Optimization is crucial; higher temperatures may lead to side product formation. | [6] |
| Reaction Time | Minutes to Hours | Dependent on catalyst, solvent, and temperature. Microwave-assisted synthesis can significantly reduce reaction times. | [3] |
Diagrams
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
References
Troubleshooting & Optimization
optimizing reaction conditions for 4-methylbenzo[d]thiazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-methylbenzo[d]thiazole. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the condensation reaction between 2-amino-3-methylbenzenethiol and a suitable one-carbon synthon, such as formic acid or its derivatives. A widely used approach is the Jacobsen benzothiazole synthesis, which involves the reaction of a 2-aminothiophenol with an aldehyde followed by oxidative cyclization.
Q2: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes?
A2: Low yields in benzothiazole synthesis are a frequent challenge and can be attributed to several factors:
-
Purity of Starting Materials: 2-amino-3-methylbenzenethiol is susceptible to oxidation, leading to the formation of disulfide impurities which can hinder the reaction.[1][2] It is crucial to use fresh or purified starting material and consider storing it under an inert atmosphere.
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.[1][3] Monitoring the reaction progress using thin-layer chromatography (TLC) is essential.
-
Inefficient Cyclization and Oxidation: The final step of the synthesis often involves the cyclization of an intermediate to form a benzothiazoline, which is then oxidized to the aromatic benzothiazole.[2] If the oxidation step is inefficient, the reaction can stall at the intermediate stage.
-
Side Reactions: Undesired side reactions, such as the self-condensation of the aminothiophenol or degradation of the product at high temperatures, can consume starting materials and reduce the yield.[1]
Q3: How can I purify the final this compound product?
A3: The most common methods for purifying this compound are:
-
Recrystallization: This technique is effective for removing impurities and obtaining a crystalline product. A suitable solvent system (e.g., ethanol/water) should be determined based on the solubility of the product and impurities.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from byproducts and unreacted starting materials.[1][4] The choice of eluent will depend on the polarity of the compounds to be separated.
Q4: What are some common side products in the synthesis of this compound?
A4: Common side products can include:
-
Disulfide Dimers: Formed from the oxidation of 2-amino-3-methylbenzenethiol.[1]
-
Schiff Base Intermediate: If the cyclization step is incomplete, the intermediate Schiff base may be isolated.[1]
-
Over-oxidation Products: Depending on the oxidant used, unwanted oxidation of the methyl group or other parts of the molecule can occur.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Impure 2-amino-3-methylbenzenethiol (oxidized). | Use freshly distilled or purified 2-amino-3-methylbenzenethiol. Store under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Incomplete reaction. | Monitor the reaction progress by TLC. Consider increasing the reaction time or temperature.[1][3] | |
| Inefficient oxidation of the benzothiazoline intermediate. | Ensure an adequate amount of oxidant is used. If using atmospheric oxygen, ensure good aeration of the reaction mixture.[2] | |
| Incorrect stoichiometry of reactants. | Carefully check the molar ratios of the starting materials. | |
| Formation of Multiple Spots on TLC | Presence of side products (e.g., disulfide dimer, Schiff base intermediate). | Minimize oxidation by running the reaction under an inert atmosphere. Ensure complete cyclization by optimizing reaction time and temperature.[1] |
| Degradation of starting materials or product. | Avoid excessive heating and prolonged reaction times.[1] | |
| Difficulty in Product Isolation | Product is an oil and does not solidify. | Try trituration with a non-polar solvent like hexane to induce crystallization. If that fails, purification by column chromatography is recommended. |
| Product is soluble in the work-up solvent. | If the product remains in the aqueous layer during extraction, adjust the pH to ensure it is in its neutral form. If it is soluble in the organic solvent, concentrate the solvent using a rotary evaporator. | |
| Off-white or Colored Product | Presence of colored impurities. | Purify the product by recrystallization, possibly with the addition of activated charcoal to remove colored impurities. Column chromatography is also an effective purification method.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Condensation with Formic Acid
This protocol describes a common method for the synthesis of this compound.
Materials:
-
2-amino-3-methylbenzenethiol
-
Formic acid
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Equipment:
-
Round-bottom flask with a Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-amino-3-methylbenzenethiol (1.0 mmol) and formic acid (1.2 mmol) in toluene (20 mL).
-
Reaction: Heat the mixture to reflux and continue heating for 4-6 hours, collecting the water that forms in the Dean-Stark trap. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes typical yields for the synthesis of benzothiazole derivatives under various conditions, which can serve as a reference for optimization.
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Time | Yield (%) | Reference |
| 2-amino-3-methylthiophenol | Furan-2-carbaldehyde | L-proline / Microwave | Optimized | 5-15 min | 93-95 | [4] |
| 2-aminothiophenol | Aromatic aldehyde | H₂O₂ / HCl / Ethanol | Room Temp | 45-60 min | High | [2] |
| 4-methyl-2-aminothiophenol | Benzaldehyde | DMSO | 120 °C | 4-6 hours | Moderate to High | [1] |
| Arylthiourea | - | Bromine / Acetic Acid | 45-70 °C | ~7.5 hours | ~92 | [3] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision-making flowchart for troubleshooting low reaction yields.
References
troubleshooting low yield in 2-arylbenzothiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-arylbenzothiazoles. This guide addresses common challenges, with a focus on resolving issues related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My 2-arylbenzothiazole synthesis is resulting in a low yield. What are the common causes?
Low yields in 2-arylbenzothiazole synthesis can stem from several factors:
-
Purity of Reactants: 2-Aminothiophenol is susceptible to oxidation. Impure or degraded starting materials can significantly lower the yield.[1]
-
Inefficient Oxidation: The synthesis typically involves the formation of a benzothiazoline intermediate, which is then oxidized to the final benzothiazole product. Incomplete oxidation is a common reason for low yields.[1][2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all play a crucial role. For instance, some reactions proceed well at room temperature, while others require heating.[1][3] High temperatures can also lead to the formation of side products.[1]
-
Catalyst Issues: The choice of catalyst, its activity, and its loading are critical. An inactive or inappropriate catalyst will lead to poor conversion.[1]
-
Substrate Reactivity: The electronic properties of the aromatic aldehyde can influence the reaction rate and yield. Aldehydes with electron-withdrawing groups may react differently than those with electron-donating groups.[2]
Q2: I suspect my 2-aminothiophenol has degraded. How can I address this?
It is recommended to use freshly purified 2-aminothiophenol for best results.[4] Proper storage under an inert atmosphere, such as nitrogen or argon, can help prevent oxidation.[1] If you suspect degradation, purification by recrystallization or distillation may be necessary.
Q3: How can I ensure the oxidation step is complete?
The final oxidation step is crucial for obtaining a high yield of the desired 2-arylbenzothiazole.[2] Several strategies can be employed:
-
Use of an Oxidizing Agent: Explicit oxidizing agents like hydrogen peroxide (H₂O₂), often in combination with an acid like HCl, are commonly used to drive the reaction to completion.[2][5]
-
Atmospheric Oxygen: For some synthetic protocols, atmospheric oxygen is sufficient, especially when the reaction is run open to the air.[2]
-
Solvent as an Oxidant: In certain methods, the solvent, such as dimethyl sulfoxide (DMSO), can also act as the oxidant.[6]
Q4: What are some common side products, and how can I minimize them?
A frequent side product is the 2,3-dihydrobenzo[d]thiazole intermediate, indicating incomplete oxidation.[1] Ensuring complete oxidation, as discussed above, will minimize its presence. Other side products can arise from the degradation of starting materials, particularly under harsh reaction conditions. Using purified reagents and optimized reaction conditions can help to reduce the formation of these impurities.[1]
Q5: How does the substituent on the aromatic aldehyde affect the reaction yield?
The electronic nature of the substituent on the aromatic aldehyde can influence the reaction's success. While some methods report high yields irrespective of whether the substituent is an electron-donating group (EDG) or an electron-withdrawing group (EWG)[5][7], other studies have observed that aldehydes with EWGs may lead to higher yields compared to those with EDGs.[4] It is often beneficial to conduct a small-scale trial to determine the optimal conditions for your specific substrate.
Q6: Can aliphatic aldehydes be used in this synthesis?
While the focus is often on 2-arylbenzothiazoles, 2-alkylbenzothiazoles can also be synthesized. However, the reaction with aliphatic aldehydes may require different conditions and can sometimes result in the formation of the 2,3-dihydro-2-alkylbenzo[d]thiazole as the main product.[8] A subsequent oxidation step is then necessary to obtain the desired 2-alkylbenzothiazole.[8][9] Some methods have reported unsuitability for aliphatic aldehydes.[7]
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low yields in 2-arylbenzothiazole synthesis.
Caption: A flowchart for troubleshooting low yields in 2-arylbenzothiazole synthesis.
General Reaction Mechanism
The synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and an aromatic aldehyde generally proceeds through the following steps:
Caption: The general reaction mechanism for 2-arylbenzothiazole synthesis.
Comparative Data of Synthetic Protocols
The following table summarizes various catalytic systems and their reported yields for the synthesis of 2-arylbenzothiazoles.
| Catalyst System | Solvent | Temperature | Time | Yield Range (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp. | 45-60 min | 85-94 | [5][7] |
| Cu(II)-containing nano-silica | Ethanol | Not specified | 15-90 min | 87-98 | [7] |
| Amberlite IR120 resin | Microwave | 85 °C | 5-10 min | 88-95 | [7] |
| ZnO NPs | EtOH/neat | Room Temp. | 20-30 min | 76-96 | [7] |
| Glycerol (catalyst-free) | Glycerol | Room Temp. | 0.5-5 h | Excellent | [3] |
| FeCl₃/Montmorillonite K-10 | Ultrasound | Not specified | 0.7-5 h | 33-95 | [7] |
| Ag₂O | Microwave | Not specified | 4-8 min | 92-98 | [7] |
| Acacia concinna | Microwave | Not specified | Not specified | High | [5] |
Key Experimental Protocols
Protocol 1: H₂O₂/HCl Catalyzed Synthesis at Room Temperature
This protocol is adapted from the work of Guo and colleagues.[5][7]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol.
-
Reagent Addition: To the stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (3.0 mmol).[1][2]
-
Reaction Monitoring: Continue to stir the mixture at room temperature and monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is typically complete within 45-60 minutes.[2][7]
-
Work-up: Once the starting materials are consumed, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration to obtain the crude 2-arylbenzothiazole.[2]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[1]
Protocol 2: Catalyst-Free Synthesis in Glycerol
This green chemistry approach is based on the findings of a study utilizing glycerol as a solvent.[3]
-
Reaction Setup: In a flask, mix 2-aminothiophenol (10 mmol) and the appropriate aromatic aldehyde (10 mmol) in glycerol (10 mL).
-
Dissolution: Gently heat the mixture until a clear solution is formed.
-
Reaction: Allow the solution to stand at room temperature for 0.5-5 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by adding water to the mixture.
-
Isolation: Collect the solid product that precipitates out by filtration.
-
Purification: Dry the product and recrystallize it from ethanol to obtain the pure 2-arylbenzothiazole.[3]
Protocol 3: Synthesis of 2-Alkylbenzothiazoles
This two-step procedure is for the synthesis of 2-alkylbenzothiazoles from aliphatic aldehydes.[8][9]
Step 1: Formation of 2-Alkyl-2,3-dihydrobenzo[d]thiazole
-
To a stirred solution of an aliphatic aldehyde (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).[8]
-
Add 2-aminothiophenol (5.0 mmol) dropwise to the mixture and stir at room temperature for 1.5-2 hours.[8]
-
Filter the reaction mixture to remove the molecular sieves and evaporate the solvent under reduced pressure.[8]
-
Purify the residue by column chromatography on silica gel to yield the 2-alkyl-2,3-dihydrobenzo[d]thiazole.[8]
Step 2: Oxidation to 2-Alkylbenzothiazole
-
To a stirred suspension of pyridinium chlorochromate (PCC) on silica gel (2.2 mmol) in dichloromethane (10 ml), add the 2-alkyl-2,3-dihydrobenzothiazole (2.0 mmol).[8]
-
Stir the mixture at room temperature for 30 minutes.[8]
-
Filter the resulting mixture through a pad of Celite to remove the solid support.
-
Evaporate the solvent from the filtrate to obtain the 2-alkylbenzothiazole. Further purification can be done if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-Methylbenzo[d]thiazole by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-methylbenzo[d]thiazole via recrystallization.
Troubleshooting Guide & FAQs
Q1: My crude this compound is not dissolving in the chosen hot solvent. What should I do?
A1: This issue typically arises from using a solvent with insufficient solvating power for this compound at elevated temperatures.
-
Solution 1: Increase Solvent Polarity. Thiazole derivatives often exhibit good solubility in polar protic solvents. If you are using a non-polar solvent, consider switching to or adding a co-solvent like ethanol or methanol.
-
Solution 2: Increase Solvent Volume. You may not be using a sufficient volume of solvent. Add small increments of the hot solvent to your mixture until the solid dissolves. However, be mindful that using an excessive amount of solvent can lead to poor recovery yields.
-
Solution 3: Ensure Adequate Heating. Make sure your solvent is heated to its boiling point to maximize the solubility of your compound.
Q2: After dissolving my compound and cooling the solution, no crystals are forming. What is the problem?
A2: The absence of crystal formation upon cooling is a common issue in recrystallization, often due to supersaturation or the use of too much solvent.
-
Solution 1: Induce Crystallization.
-
Seeding: Add a small crystal of pure this compound to the solution to provide a nucleation site for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can serve as nucleation points.
-
-
Solution 2: Reduce Solvent Volume. If you have used too much solvent, the concentration of this compound may be too low for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Solution 3: Cool to a Lower Temperature. If crystals do not form at room temperature, try placing the flask in an ice bath to further decrease the solubility of your compound.
Q3: My this compound is "oiling out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly.
-
Solution 1: Add More Solvent. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.
-
Solution 2: Use a Lower-Boiling Point Solvent. If the melting point of your crude this compound is lower than the boiling point of your solvent, select a solvent with a lower boiling point.
-
Solution 3: Slow Cooling. Insulate the flask to ensure a slow cooling rate, which favors the formation of well-defined crystals over oils.
Q4: My final product has a low yield. How can I improve the recovery?
A4: A low yield of purified crystals can result from several factors during the recrystallization process.
-
Solution 1: Minimize Solvent Usage. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.
-
Solution 2: Ensure Complete Precipitation. Cool the solution in an ice bath after it has reached room temperature to maximize crystal formation.
-
Solution 3: Careful Filtration. When washing the crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product. Ensure that all crystals are transferred from the flask to the filter funnel.
Q5: What are the likely impurities in my crude this compound, and how can recrystallization remove them?
A5: Common impurities in crude this compound often stem from the synthetic route used for its preparation. These can include unreacted starting materials such as o-tolylthiourea, byproducts from side reactions, and residual solvents like ethylene glycol. Recrystallization is effective at removing these impurities because they often have different solubility profiles than the desired product. Ideally, the impurities will either be highly soluble in the recrystallization solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (and can be removed by hot filtration).
Data Presentation
| Solvent | Temperature (°C) | Mole Fraction Solubility (x10³) |
| Methanol | 0 | 0.45 |
| 10 | 0.72 | |
| 20 | 1.15 | |
| 30 | 1.78 | |
| 40 | 2.70 | |
| Ethanol | 0 | 0.32 |
| 10 | 0.53 | |
| 20 | 0.85 | |
| 30 | 1.35 | |
| 40 | 2.08 | |
| Acetone | 0 | 1.25 |
| 10 | 1.80 | |
| 20 | 2.55 | |
| 30 | 3.60 | |
| 40 | 5.05 | |
| Toluene | 0 | 0.15 |
| 10 | 0.25 | |
| 20 | 0.40 | |
| 30 | 0.65 | |
| 40 | 1.05 | |
| Water | 0 | 0.002 |
| 10 | 0.003 | |
| 20 | 0.005 | |
| 30 | 0.008 | |
| 40 | 0.012 |
Note: Data presented is for 2-hydrazino-4-methylbenzothiazole and should be used as a guide for solvent selection for this compound.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
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Solvent Selection: Based on preliminary small-scale solubility tests, choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed flask to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of the solvent.
Protocol 2: Mixed Solvent Recrystallization of this compound
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Solvent Pair Selection: Choose a pair of miscible solvents. One solvent should readily dissolve this compound at all temperatures (the "good" solvent), while the other should not dissolve it at any temperature (the "poor" solvent).
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent.
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Induce Precipitation: While the solution is hot, add the "poor" solvent dropwise until the solution becomes cloudy, indicating the start of precipitation.
-
Redissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Collection, Washing, and Drying: Follow steps 4 through 7 from the Single Solvent Recrystallization protocol.
Visualizations
Caption: Experimental Workflow for Recrystallization of this compound.
Caption: Troubleshooting Common Issues in Recrystallization.
References
minimizing side product formation in benzothiazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation in benzothiazole reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during benzothiazole synthesis?
A1: The most frequently encountered side reactions include:
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Oxidation and polymerization of 2-aminothiophenol: This is a common issue as 2-aminothiophenol is susceptible to oxidation, leading to the formation of disulfide-linked dimers and polymers, which often appear as dark, tar-like materials, ultimately lowering the yield.[1]
-
Incomplete cyclization: This results in the formation of benzothiazoline intermediates instead of the desired fully aromatic benzothiazole. This is often due to insufficient oxidation of the benzothiazoline intermediate.[1]
-
Dimerization: Intermolecular reactions between intermediates can lead to the formation of undesired dimeric byproducts, which can be competitive with the desired intramolecular cyclization.[1]
Q2: How can I improve the overall yield of my benzothiazole synthesis?
A2: To improve the yield, consider the following strategies:
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Use high-purity starting materials: Freshly purify 2-aminothiophenol by distillation or recrystallization to remove oxidized impurities.[1]
-
Optimize reaction conditions: Carefully control the reaction temperature, as excessively high temperatures can promote side reactions.[1] Consider using microwave irradiation, which can sometimes lead to shorter reaction times and higher yields.[2][3]
-
Employ an inert atmosphere: Conducting the reaction under nitrogen or argon can minimize the oxidation of 2-aminothiophenol.[4]
-
Select appropriate catalysts and solvents: Modern, "green" chemistry approaches often utilize efficient catalysts and environmentally friendly solvents like water or ethanol, which can minimize side product formation and simplify purification.[4][5][6]
Q3: My final product is difficult to purify. What are the most effective purification strategies?
A3: Purification of benzothiazole derivatives can be challenging due to the similar polarities of the product, unreacted starting materials, and byproducts.[1] Effective strategies include:
-
Column chromatography: Silica gel column chromatography is a standard method for separating benzothiazole derivatives from impurities.[1][2]
-
Recrystallization: This is a powerful technique for purifying solid products. Ethanol is often a suitable solvent for recrystallizing benzothiazole derivatives.[1]
-
Acid-Base Extraction: If the product and impurities have different acidic or basic properties, a liquid-liquid extraction using acidic or basic aqueous solutions can be an effective initial purification step.[1]
Troubleshooting Guides
Issue 1: Formation of Dark, Tar-Like Material and Low Yield
Question: My reaction mixture is turning dark and producing a significant amount of insoluble, tar-like material, resulting in a low yield of the desired benzothiazole. What is happening and how can I prevent it?
Answer: The formation of dark, insoluble materials strongly indicates the oxidation and subsequent polymerization of your 2-aminothiophenol starting material.[1] This is a prevalent issue due to the high sensitivity of 2-aminothiophenol to air.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Oxidation of 2-aminothiophenol by air | Use Freshly Purified 2-Aminothiophenol: Purify 2-aminothiophenol by distillation or recrystallization immediately before use to remove any oxidized impurities.[1] |
| Inert Atmosphere: Conduct the entire reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[4] | |
| Harsh Reaction Conditions | Control Reaction Temperature: Avoid excessively high temperatures which can accelerate polymerization. Consider stepwise heating or running the reaction at a lower temperature for a longer duration.[1] |
| Choose Mild Oxidants: If an oxidant is required for the cyclization step, opt for milder reagents. In some cases, air can be a sufficient and gentle oxidant under controlled conditions.[1] |
Issue 2: Presence of an Uncyclized Intermediate
Question: My analysis (e.g., NMR, LC-MS) shows the presence of a significant amount of the benzothiazoline intermediate, and the reaction is not going to completion. How can I drive the reaction to form the final benzothiazole product?
Answer: The presence of the benzothiazoline intermediate indicates incomplete cyclization, which is typically an oxidation step to form the aromatic benzothiazole ring.[1]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Insufficient Oxidant | Increase Oxidant Amount or Strength: The amount or the strength of the oxidizing agent may be insufficient. Consider increasing the equivalents of the oxidant or using a stronger one. Common oxidants include H₂O₂/HCl, air, and iodine.[2][5][7] |
| Insufficient Reaction Time | Extend Reaction Time: The reaction may not have been allowed to proceed long enough for the final oxidation step to occur. Monitor the reaction progress over a longer period.[1] |
| Steric Hindrance | Modify Reaction Conditions: Bulky substituents on the starting materials may hinder the final aromatization step.[1] Experiment with higher temperatures or a more potent catalytic system to overcome the steric barrier. |
Issue 3: Formation of a Dimeric Byproduct
Question: I am observing a byproduct with a higher molecular weight than my expected product, suggesting that dimerization has occurred. How can I minimize this?
Answer: Dimerization can occur when the reaction conditions favor an intermolecular reaction pathway over the desired intramolecular cyclization. This is often influenced by the concentration of reactive intermediates.[1]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| High Concentration of Reactants | Slow Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help maintain a low concentration of reactive intermediates, thus minimizing the chances of dimerization.[1] |
| Reaction Pathway Competition | Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. Experiment with different catalysts (e.g., metal-based, acid catalysts) to find one that selectively promotes the desired intramolecular cyclization.[2][4][6] |
| Solvent Effects: The solvent can influence the reaction pathway. Trying different solvents may favor the intramolecular cyclization. |
Data on Reaction Conditions and Yields
The following table summarizes various catalytic systems and conditions used for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes, highlighting the efforts to achieve high yields, which indirectly reflects the minimization of side products.
| Catalyst / Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temperature | 45-60 min | 85-94 | [2][5] |
| ZnO NPs | Solvent-free | Room Temperature | 30 min | 79-91 | [2] |
| L-proline | Solvent-free (Microwave) | - | - | 45-99 | [2] |
| Amberlite IR120 resin | Microwave | 85 | 5-10 min | 88-95 | [2] |
| SnP₂O₇ | - | - | 8-35 min | 87-95 | [5] |
| Iodine | DMF | - | - | - | [7] |
| Air/DMSO | DMSO | - | - | Good to excellent | [7] |
| Alkyl carbonic acid (from CO₂) | Methanol | - | - | - | [6] |
| Ultrasonic Probe Irradiation | Solvent-free | Room Temperature | 20 min | 65-83 | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzothiazoles using H₂O₂/HCl
This protocol is adapted from a method reported to give excellent yields in a short reaction time.[2][5]
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aldehyde (1 mmol) and 2-aminothiophenol (1 mmol) in ethanol.
-
Reagent Addition: To this solution, add 30% hydrogen peroxide (6 mmol) followed by concentrated hydrochloric acid (3 mmol) dropwise while stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 45-60 minutes.
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Purification of Benzothiazole Derivatives by Recrystallization
This is a general protocol for the purification of solid benzothiazole products.[1]
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.
Visualized Workflows and Relationships
Caption: Troubleshooting workflow for common side products in benzothiazole synthesis.
Caption: General experimental workflow for minimizing side products.
References
- 1. benchchem.com [benchchem.com]
- 2. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiazole synthesis [organic-chemistry.org]
Technical Support Center: 4-Methylbenzo[d]thiazole Stability in Various Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-methylbenzo[d]thiazole in different laboratory solvents. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common stability-related issues encountered during research and development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and potential issues regarding the stability of this compound in solution.
Q1: What are the general recommendations for storing this compound stock solutions?
A1: For optimal stability, stock solutions of this compound should be stored at low temperatures, protected from light, and under an inert atmosphere. It is recommended to use high-purity, anhydrous solvents to prepare stock solutions.
Q2: My this compound solution in DMSO turned slightly yellow after a few days at room temperature. What could be the cause?
A2: Discoloration can be an indication of degradation. The primary degradation pathways for thiazole compounds in DMSO include S-oxidation of the thiazole ring, especially when exposed to light or elevated temperatures. To troubleshoot this, you should:
-
Verify Purity: Analyze the solution by HPLC to check for the appearance of new peaks corresponding to degradation products.
-
Control Storage Conditions: Store your DMSO stock solutions at -20°C or -80°C and protect them from light by using amber vials.
-
Use Anhydrous Solvent: Ensure you are using high-purity, anhydrous DMSO to minimize potential water-mediated hydrolysis.
Q3: I am observing inconsistent results in my biological assays using a this compound solution in methanol. Could this be a stability issue?
A3: Yes, inconsistent results can be a symptom of compound degradation. Protic solvents like methanol can potentially participate in degradation pathways, although specific data for this compound is limited. To investigate:
-
Perform a quick stability check: Prepare a fresh solution and compare its performance in the assay to the older solution.
-
Analyze by HPLC: Compare the chromatograms of the fresh and aged solutions to identify any new peaks or a decrease in the main peak area.
-
Consider an alternative solvent: If stability in methanol is a concern, consider preparing stock solutions in a more inert aprotic solvent like anhydrous acetonitrile or DMSO for long-term storage and making fresh dilutions in methanol for your experiments.
Q4: What are the potential degradation pathways for this compound in common laboratory solvents?
A4: While specific degradation pathways for this compound are not extensively documented in all solvents, based on the chemistry of the benzothiazole scaffold, potential degradation routes include:
-
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, forming the corresponding S-oxide or S-dioxide. This can be promoted by oxidizing agents, light, and even some solvents like DMSO.
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the thiazole ring can be susceptible to hydrolysis, potentially leading to ring-opening.
-
Photodegradation: Exposure to UV or even ambient light can induce degradation. The extent of photodegradation can be solvent-dependent.
-
Solvent Adduct Formation: Highly reactive solvents or impurities could potentially form adducts with the benzothiazole ring.
Quantitative Stability Data
Currently, there is limited published quantitative data on the stability of this compound in a wide range of organic solvents. The table below summarizes the general stability expectations based on the chemical properties of the compound and related benzothiazole derivatives. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
| Solvent | Solvent Type | Expected Stability (General Guidance) | Potential Degradation Pathways |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Generally stable for short periods at room temperature. Long-term storage should be at ≤ -20°C. Use of anhydrous DMSO is recommended. | S-Oxidation, Hydrolysis (if wet), Photodegradation. |
| Methanol (MeOH) | Polar Protic | Moderate stability. Potential for solvolysis or other reactions over extended periods. | Hydrolysis/Solvolysis, Photodegradation. |
| Ethanol (EtOH) | Polar Protic | Moderate stability, similar to methanol. | Hydrolysis/Solvolysis, Photodegradation. |
| Acetonitrile (ACN) | Polar Aprotic | Good stability, generally considered more inert than protic solvents. | Photodegradation. |
| Chloroform (CHCl₃) | Non-Polar | Moderate stability. Potential for slow degradation, especially if the solvent contains acidic impurities. | Acid-catalyzed degradation, Photodegradation. |
| Water (Aqueous Buffers) | Polar Protic | Stability is highly pH-dependent. Potential for hydrolysis, especially at non-neutral pH. | Hydrolysis. |
Experimental Protocols
To assist researchers in determining the stability of this compound in their specific solvent and experimental setup, the following detailed protocols are provided.
Protocol 1: Preliminary Stability Assessment by HPLC
This protocol outlines a simple experiment to quickly assess the short-term stability of this compound in a chosen solvent.
Objective: To determine if significant degradation occurs under typical laboratory conditions over a short period.
Materials:
-
This compound
-
HPLC-grade solvent of interest (e.g., DMSO, Methanol, Acetonitrile)
-
HPLC system with UV detector
-
Analytical HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Amber vials
Methodology:
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) and inject it into the HPLC system. Record the chromatogram and the peak area of the this compound peak.
-
Incubate Samples: Store the remaining stock solution under the desired test conditions (e.g., room temperature on the benchtop, 4°C in the refrigerator). Protect the solution from light by using amber vials or wrapping them in aluminum foil.
-
Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours), withdraw an aliquot of the stock solution, dilute it to the same concentration as the T=0 sample, and analyze it by HPLC under the same conditions.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. A significant decrease in the peak area or the appearance of new peaks indicates degradation.
Caption: Workflow for the preliminary stability assessment of this compound.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.
Objective: To investigate the degradation profile of this compound under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber or a light source with controlled UV and visible output
-
HPLC-MS system is recommended for peak identification.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
Neutralize with 1 M HCl and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in methanol) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.
-
Analyze the sample by HPLC at appropriate time intervals.
-
-
Control Sample: Keep a sample of the stock solution protected from light at -20°C to serve as an undecomposed control.
-
Analysis: Analyze all stressed samples and the control by a suitable stability-indicating HPLC method. An HPLC-MS method is highly beneficial for identifying the mass of the degradation products.
Caption: Logical flow for a forced degradation study of this compound.
addressing incomplete oxidation in benzothiazole synthesis
Welcome to the technical support center for benzothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of benzothiazoles, with a particular focus on overcoming incomplete oxidation.
Troubleshooting Guides: Incomplete Oxidation
Issue 1: Low yield of benzothiazole with a significant amount of a lower-polarity byproduct observed on TLC.
Question: My reaction to synthesize a 2-substituted benzothiazole shows a significant amount of a byproduct that runs higher on the TLC plate (less polar) than my desired product. I suspect it is the unoxidized benzothiazoline intermediate. How can I resolve this?
Answer: This is a classic case of incomplete oxidation of the benzothiazoline intermediate to the final aromatic benzothiazole.[1] This issue can arise from several factors, and a systematic approach is needed to identify and solve the problem.
Possible Causes and Solutions:
-
Insufficient Oxidant: The stoichiometry or the strength of the oxidizing agent may be inadequate to drive the reaction to completion.[1]
-
Suboptimal Reaction Conditions: The oxidation step is often sensitive to temperature and pH.[2]
-
Solution:
-
Temperature: Gradually increase the reaction temperature while monitoring for any product degradation by TLC. Some reactions may require reflux to proceed to completion.[3]
-
pH: For air oxidation, slightly basic conditions can be beneficial.[2] If using a chemical oxidant, ensure the pH of the reaction medium is compatible with its optimal activity.
-
Reaction Time: Extend the reaction time. Monitor the reaction progress by TLC every hour to determine if the conversion is proceeding.[1]
-
-
-
Steric Hindrance: Bulky groups on the 2-aminothiophenol or the aldehyde can impede the final aromatization step.[1][2]
-
Solution:
-
Employ a stronger oxidizing agent.
-
Prolong the reaction time significantly.
-
Consider a different synthetic route if the steric hindrance is severe.
-
-
Troubleshooting Workflow for Incomplete Oxidation:
Caption: A logical workflow for troubleshooting incomplete oxidation in benzothiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in benzothiazole synthesis besides incomplete oxidation?
A1: The most frequently encountered side reactions include:
-
Oxidation and polymerization of 2-aminothiophenol: This starting material is susceptible to oxidation, leading to the formation of dark, tarry byproducts and lowering the yield.[4] It is advisable to use freshly purified 2-aminothiophenol.[1]
-
Dimerization: Intermolecular reactions can lead to the formation of undesired dimeric byproducts.[4] Performing the reaction under high dilution or with slow addition of reagents can minimize this.[4]
-
Oxidative ring-opening: Under harsh oxidative conditions, the benzothiazole ring can open to form sulfonate esters.[4]
Q2: How can I monitor the progress of the oxidation reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[2][5]
-
Procedure: Spot the reaction mixture on a silica gel TLC plate alongside the starting materials (2-aminothiophenol and aldehyde) and, if available, a standard of the benzothiazoline intermediate and the final benzothiazole product.
-
Eluent: A mixture of hexane and ethyl acetate is often a good starting point for the mobile phase.[1]
-
Observation: The benzothiazoline intermediate is typically less polar and will have a higher Rf value than the more polar, fully aromatic benzothiazole product. The reaction is complete when the spot corresponding to the benzothiazoline has disappeared.
For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[6]
Q3: My reaction has gone to completion, but I am struggling to purify the benzothiazole from the remaining benzothiazoline. What should I do?
A3: If the reaction cannot be driven to completion, purification is necessary.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating compounds with different polarities.[1][2] Since the benzothiazoline is less polar, it will elute first from the column with a less polar solvent mixture (e.g., higher ratio of hexane to ethyl acetate). The desired benzothiazole can then be eluted by increasing the polarity of the solvent.
-
Recrystallization: This is a powerful technique for purifying solid products. A solvent screen should be performed to find a suitable solvent or solvent system where the desired benzothiazole has high solubility at elevated temperatures and low solubility at room temperature, while the benzothiazoline impurity remains in solution.[1] Ethanol is often a good solvent to try first.[5]
Data Presentation
Table 1: Comparison of Different Oxidants for the Synthesis of 2-Arylbenzothiazoles
| Entry | Oxidant | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Air | RuCl₃ | [bmim]PF₆ | 0.5-6 | 43-88 | [7] |
| 2 | H₂O₂ | HCl | Ethanol | 1 | 85-94 | [8] |
| 3 | O₂ | (photocatalyst) | Ethanol/Water | - | - | [9] |
| 4 | DDQ | - | - | - | - | [10] |
| 5 | Iodine | - | DMF | - | - | [10] |
Note: Yields can vary significantly based on the specific substrates used.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Arylbenzothiazoles with In-Situ Air Oxidation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Aminothiophenol (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser open to the air, dissolve 2-aminothiophenol in DMSO.
-
Add the aromatic aldehyde to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 2-4 hours. The open-air setup allows for the in-situ oxidation of the benzothiazoline intermediate.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is complete when the starting materials and the intermediate benzothiazoline spot are no longer visible.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.[1][5]
Protocol 2: Monitoring Benzothiazole Synthesis by TLC
Workflow for TLC Analysis:
Caption: A standard workflow for monitoring reaction progress using TLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. Benzothiazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of 4-Methylbenzo[d]thiazole Analogs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 4-methylbenzo[d]thiazole analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound analogs?
A1: The most common and effective methods for purifying solid this compound analogs are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the physical properties of the analog.
Q2: How do I choose a suitable solvent for the recrystallization of my this compound analog?
A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. "Like dissolves like" is a useful principle; for moderately polar this compound analogs, polar solvents like ethanol, isopropanol, or acetone, often in combination with water as an anti-solvent, are good starting points.[1][2] It is recommended to perform small-scale solubility tests with various solvents to identify the optimal one.
Q3: My compound oils out during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of your compound, if the solution is cooled too rapidly, or if there are significant impurities. To address this, you can try using a lower-boiling point solvent, allowing the solution to cool more slowly, or pre-purifying the crude product by column chromatography to remove a significant portion of the impurities.
Q4: What are common stationary and mobile phases for column chromatography of this compound analogs?
A4: Silica gel is the most common stationary phase for the column chromatography of these analogs. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane). The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired product.[3][4]
Q5: I am observing streaking/tailing of my compound on the TLC plate and in the column. What could be the cause and how can I fix it?
A5: Streaking or tailing is often caused by the interaction of polar functional groups in your molecule with the acidic silica gel. For benzothiazole analogs, the nitrogen atom can cause this issue. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) to your eluent system can help to obtain sharper bands. Sample overloading can also cause streaking, so ensure you are not loading too much material onto your column.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not dissolve in hot solvent. | The solvent is not a good solvent for the compound. | Try a different solvent with a polarity more similar to your compound. Consider using a solvent mixture.[5] |
| No crystals form upon cooling. | The solution is not saturated. Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. Induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| Low recovery of purified crystals. | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Pre-heat the filtration apparatus to prevent the product from crashing out. |
| Purified product is still colored. | Colored impurities are not effectively removed by recrystallization alone. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may also adsorb some of your product. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots on TLC. | The eluent system is not optimal. | Systematically vary the polarity of the eluent. A common starting point is a 9:1 or 4:1 mixture of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate).[3] |
| Compound does not move from the baseline. | The eluent is not polar enough. The compound is highly polar. | Gradually increase the polarity of the eluent. If the compound is very polar, consider using a more polar stationary phase like alumina or employing reverse-phase chromatography. |
| Compound runs with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent system. |
| Cracks appear in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Data Presentation
Table 1: Representative Data for Recrystallization of a Hypothetical this compound Analog
| Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) | Observations |
| Ethanol | 85 | 98 | 75 | Good crystal formation upon slow cooling. |
| Isopropanol/Water (3:1) | 85 | 97 | 80 | Higher yield, but requires careful addition of water to induce crystallization. |
| Acetone | 85 | 95 | 60 | Crystals form rapidly, potentially trapping impurities. |
| Hexane/Ethyl Acetate (4:1) | 85 | 92 | 85 | High yield, but less effective at removing polar impurities. |
Note: This data is illustrative and actual results will vary depending on the specific analog and impurities present.
Table 2: Representative Data for Column Chromatography of a Hypothetical this compound Analog on Silica Gel
| Eluent System (Hexane:Ethyl Acetate) | Retention Factor (Rf) of Product | Separation from a Less Polar Impurity | Separation from a More Polar Impurity |
| 9:1 | 0.2 | Good | Poor |
| 4:1 | 0.4 | Excellent | Good |
| 1:1 | 0.7 | Poor | Excellent |
Note: This data is illustrative. The optimal eluent system should be determined by TLC analysis for each specific separation.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound analog and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel into a clean flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a suitable eluent system by running TLC plates of the crude mixture in various solvent systems. The ideal system will give the desired compound an Rf value of approximately 0.3-0.5 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a glass column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a solvent in which it is readily soluble) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the determined eluent system. If a gradient elution is required, start with a low polarity and gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound analog.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound analogs.
Caption: Troubleshooting logic for common recrystallization problems.
Caption: Inhibition of PI3K/AKT and NF-κB signaling pathways by benzothiazole analogs.[6][7][8][9][10]
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. Chromatography [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines [mdpi.com]
- 7. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of TNF-α-mediated inflammatory responses by a benzodioxolylacetylamino-linked benzothiazole analog in human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 4-methylbenzo[d]thiazole stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of 4-methylbenzo[d]thiazole stock solutions to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound stock solutions?
A1: Based on the chemical properties of related benzothiazole compounds, the primary factors contributing to the degradation of this compound solutions include:
-
pH: Both highly acidic and basic conditions can promote the hydrolysis of the thiazole ring.[1][2]
-
Oxidation: The sulfur atom within the thiazole ring is susceptible to oxidation.[2][3] This can be initiated by atmospheric oxygen, peroxides present in solvents, or other oxidizing agents.
-
Light Exposure: Similar to other heterocyclic compounds, this compound may be sensitive to photodegradation upon exposure to UV or high-intensity visible light.[2]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of both hydrolytic and oxidative degradation pathways.[2]
-
Moisture: Some benzothiazole derivatives are known to be sensitive to moisture, which can lead to hydrolysis.[4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Q3: What are the ideal storage conditions for this compound stock solutions?
A3: To ensure the long-term stability of your this compound stock solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage or -20°C for long-term storage.[2] Studies on similar compounds have shown that decomposition is significantly reduced at -20°C.[7]
-
Light: Protect solutions from light by storing them in amber vials or by wrapping the container with aluminum foil.[2]
-
Inert Atmosphere: For maximum stability, especially for long-term storage, it is advisable to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.[2]
-
Container: Use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.[8]
Q4: How can I tell if my this compound stock solution has degraded?
A4: Signs of degradation can include a change in the color of the solution, the appearance of precipitates, or inconsistent results in your experiments.[1] The most reliable method to assess the purity and identify degradation products is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of the this compound stock solution. | 1. Prepare a fresh stock solution of this compound for each experiment or use a recently prepared one.[1]2. Perform a stability study of the compound in your specific assay medium using HPLC or LC-MS to determine its stability over the course of your experiment.[1]3. If significant degradation is observed, consider shortening incubation times or using a more stable analog if available. |
| Appearance of new peaks in HPLC/LC-MS analysis of the stock solution. | The new peaks are likely degradation products of this compound. | 1. Confirm the identity of the new peaks by performing a forced degradation study (see Experimental Protocols below).[2]2. If degradation is confirmed, discard the old stock solution and prepare a fresh one using high-purity solvents and proper storage techniques.[1]3. Re-evaluate your solvent choice and storage conditions based on the recommendations in the FAQs. |
| Visible changes in the stock solution (e.g., color change, precipitation). | This indicates significant chemical degradation or precipitation of the compound. | 1. Do not use the solution for experiments.2. Discard the solution and prepare a fresh stock solution, ensuring the compound is fully dissolved and stored under the recommended conditions. |
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Prevention Strategies
| Degradation Pathway | Contributing Factors | Prevention Strategy |
| Hydrolysis | Presence of water, strong acids, or bases.[2] | Use dry, aprotic solvents; maintain a neutral pH.[2] |
| Oxidation | Exposure to atmospheric oxygen, peroxides in solvents.[2][3] | Use degassed solvents; store under an inert atmosphere (e.g., argon, nitrogen).[2] |
| Photodegradation | Exposure to UV or high-intensity visible light.[2] | Store solutions in amber vials or protect them from light.[2] |
| Thermal Degradation | High storage or experimental temperatures.[2] | Store solutions at low temperatures (2-8°C or -20°C); avoid excessive heating.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or other suitable aprotic solvent
-
Amber glass vials with screw caps and PTFE septa
-
Inert gas (argon or nitrogen)
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Allow the this compound solid to equilibrate to room temperature before opening the container to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a tared amber vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Tightly cap the vial and vortex or sonicate until the solid is completely dissolved.
-
If desired for long-term storage, gently flush the headspace of the vial with a stream of inert gas before final capping.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile or DMSO)
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system
-
Photostability chamber
-
Oven
Procedure:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.[9]
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.[9]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[9]
-
Thermal Degradation: Place a vial of the stock solution in an oven at a controlled temperature (e.g., 60°C) for 48 hours.[2][9]
-
Photolytic Degradation: Expose a vial of the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines. Keep a control sample in the dark under the same conditions.[2][9]
-
Analysis: Analyze all stressed samples, along with a control sample (stock solution stored under ideal conditions), by HPLC or LC-MS to compare chromatograms and identify degradation peaks.
Mandatory Visualization
Caption: Workflow for preventing this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methylthiazole | C4H5NS | CID 12748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzo[d]thiazole CAS 95-16-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Eluent Systems for Benzothiazole Column Chromatography
Welcome to the technical support center for scientists, researchers, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize eluent systems for the column chromatography of benzothiazoles, ensuring efficient and effective purification of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting point for selecting an eluent system for my benzothiazole derivative?
A1: The best practice is to first perform Thin Layer Chromatography (TLC) to determine an appropriate solvent system. For many benzothiazole derivatives, which range from nonpolar to moderately polar, a good starting point is a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[1] Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the polar solvent. The ideal eluent system for column chromatography will give your target compound an Rf value between 0.2 and 0.4 on the TLC plate.[2]
Q2: My benzothiazole compound is very polar and won't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A2: For highly polar benzothiazoles, you will need a more polar eluent system. A common and effective choice is a mixture of dichloromethane (DCM) and methanol (MeOH).[1] Start with a low percentage of methanol (e.g., 1-2% MeOH in DCM) and gradually increase it. If your compound is basic (contains amine functionalities), adding a small amount of a base like triethylamine (0.1-1%) to the eluent system can help to reduce tailing and improve elution by neutralizing the acidic silica gel surface.[3]
Q3: Should I use an isocratic or a gradient elution for my column?
A3: The choice depends on the separation difficulty.
-
Isocratic elution (using a constant solvent composition) is simpler and can be effective if the impurities are well-separated from your product on the TLC plate (large ΔRf).
-
Gradient elution (gradually increasing the polarity of the eluent during the separation) is generally more efficient for complex mixtures or when impurities have Rf values very close to your product.[2][3] A shallow gradient can significantly improve the separation of closely eluting compounds.[4]
Troubleshooting Guide
Problem 1: My benzothiazole derivative appears to be decomposing on the silica gel column.
-
Possible Cause: Benzothiazoles, particularly those with sensitive functional groups, can be susceptible to degradation on the acidic surface of silica gel.[5][6]
-
Suggested Solution:
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the silica gel by flushing it with a solvent system containing 1-3% triethylamine.[3]
-
Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[5]
-
Minimize Contact Time: Use flash chromatography with higher pressure to speed up the separation and reduce the time your compound spends on the column.
-
Problem 2: I'm getting poor separation on the column, even though the spots were well-separated on the TLC plate.
-
Possible Cause:
-
Overloading the Column: Applying too much sample can lead to broad bands that overlap.
-
Improper Column Packing: Channels or cracks in the silica bed will lead to poor separation.
-
Sample Loading Technique: Loading the sample in a large volume of strong solvent can cause the initial band to be too wide.
-
-
Suggested Solution:
-
Reduce the Sample Load: A general rule of thumb is to load 1g of sample per 20-100g of silica gel, depending on the separation difficulty.
-
Repack the Column Carefully: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Use the Dry Loading Method: If your compound is not very soluble in the starting eluent, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting free-flowing powder onto the top of your column.[3][7] This ensures a narrow starting band.
-
Problem 3: My compound is eluting much faster/slower on the column than predicted by TLC.
-
Possible Cause:
-
Different Silica Gel: The silica gel used for the column may have a different activity or particle size than the TLC plate.
-
Solvent Composition: Inaccurate measurement of solvents can change the eluent polarity.
-
Temperature Effects: Chromatography can be sensitive to temperature changes, which may differ between the open TLC plate and the enclosed column.
-
-
Suggested Solution:
-
Confirm Solvent System: Always use the same batch of solvents for both TLC and the column run.
-
Run a Small-Scale Test Column: Before committing to a large-scale separation, it can be beneficial to run a small test column (e.g., with a Pasteur pipette) to confirm the elution behavior.[8]
-
Adjust Eluent Polarity: If the compound elutes too quickly (high Rf), decrease the polarity of the eluent. If it elutes too slowly (low Rf), slightly increase the polarity.
-
Problem 4: The product is coming off the column, but it's tailing badly and spread across many fractions.
-
Possible Cause:
-
Acid/Base Interactions: Basic benzothiazoles can interact strongly with the acidic silanol groups on the silica surface, causing tailing.
-
Solvent Strength: The eluent may be too weak to effectively move the compound down the column in a tight band.
-
-
Suggested Solution:
-
Add a Modifier: For basic compounds, add 0.1-1% triethylamine or ammonia to the eluent system to suppress interactions with the silica.[1][3]
-
Increase Eluent Polarity: Once the compound starts to elute, you can sometimes increase the polarity of the solvent system to push it off the column faster and reduce tailing.[4]
-
Data Presentation
Optimizing the eluent system often involves screening various solvent ratios. The following table provides illustrative Rf values for a hypothetical benzothiazole derivative with moderate polarity, demonstrating how the retention changes with the eluent composition.
| Eluent System (Hexane:Ethyl Acetate) | Rf Value (Illustrative) | Observations |
| 95:5 | 0.10 | Compound moves slowly. Good for starting a gradient. |
| 90:10 | 0.25 | Optimal for column elution. Good separation from less polar impurities. |
| 80:20 | 0.45 | Compound moves too fast. Potential for co-elution with more polar impurities. |
| 70:30 | 0.65 | Poor retention. Not suitable for good separation on the column. |
Experimental Protocols
Protocol 1: Systematic Eluent Selection using TLC
-
Sample Preparation: Dissolve a small amount of your crude benzothiazole mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
TLC Plate Spotting: On a silica gel TLC plate, spot your crude mixture in several lanes.
-
Solvent System Screening: Prepare a series of developing chambers with different eluent systems of varying polarity (e.g., Hexane:EtOAc ratios of 9:1, 8:2, 7:3, 1:1).
-
Plate Development: Place one TLC plate in each chamber and allow the solvent front to travel up the plate.
-
Visualization: After development, visualize the spots under a UV lamp and/or by staining.
-
Rf Calculation: Calculate the Rf value for your target compound in each solvent system.
-
Selection: Choose the solvent system that provides an Rf value of approximately 0.2-0.4 for your target compound and the best possible separation from major impurities.[2]
Mandatory Visualizations
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4-Methylbenzo[d]thiazole and Its Isomers for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 4-methylbenzo[d]thiazole and its key isomers: 2-methylbenzo[d]thiazole, 5-methylbenzo[d]thiazole, 6-methylbenzo[d]thiazole, and 7-methylbenzo[d]thiazole. This document summarizes their synthesis, physicochemical properties, and known biological activities, with a focus on their potential as anticancer and antimicrobial agents. While direct comparative quantitative data for these specific isomers is limited in publicly available literature, this guide leverages data from structurally related derivatives to provide insights into their potential therapeutic applications.
Physicochemical Properties
The position of the methyl group on the benzothiazole scaffold subtly influences the physicochemical properties of the isomers, which can in turn affect their pharmacokinetic and pharmacodynamic profiles. A summary of available data is presented below.
| Property | This compound | 2-Methylbenzo[d]thiazole | 5-Methylbenzo[d]thiazole | 6-Methylbenzo[d]thiazole | 7-Methylbenzo[d]thiazole |
| Molecular Formula | C₈H₇NS | C₈H₇NS | C₈H₇NS | C₈H₇NS | C₈H₇NS |
| Molecular Weight | 149.21 g/mol [1] | 149.21 g/mol [2] | 149.21 g/mol [3] | 149.21 g/mol [4] | 149.21 g/mol |
| Appearance | - | Clear colorless to light amber liquid[5] | - | Colorless to pale yellow liquid or solid[6] | - |
| Melting Point | - | 11-14 °C[2] | - | - | - |
| Boiling Point | - | 238 °C[2] | 248 °C[3] | - | - |
| logP (Octanol/Water) | 2.7 (Predicted)[1] | 2.605 (Calculated)[7] | 2.60 (Predicted) | 2.4 (Predicted)[4] | - |
| Topological Polar Surface Area (TPSA) | 41.1 Ų[1] | 41.1 Ų[2] | 12.89 Ų | 41.1 Ų[4] | - |
Note: Data for 7-methylbenzo[d]thiazole is limited. Properties are expected to be similar to other isomers.
Synthesis Overview
The synthesis of methylbenzothiazole isomers typically involves the cyclization of an appropriately substituted aminothiophenol with a suitable reagent to form the thiazole ring.
-
This compound: Can be synthesized from o-tolylthiourea using chlorine as a ring closure reactant in methylene chloride[8]. Another method involves the reaction of 4-methyl-2-aminobenzothiazole[3][9].
-
2-Methylbenzo[d]thiazole: A common method involves the reaction of 2-mercaptoaniline with acetic acid or acetic anhydride[10]. It can also be synthesized via a copper-catalyzed, base-free C-S coupling[11].
-
5-Methylbenzo[d]thiazole: Synthesis can be achieved from m-toluidine and potassium thiocyanate[12].
-
6-Methylbenzo[d]thiazole: Can be prepared from p-toluidine through reaction with sodium thiocyanate followed by cyclization[11].
-
7-Methylbenzo[d]thiazole: Can be synthesized from 7-Methylbenzo[d]thiazol-2-amine[13].
Comparative Biological Activities
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties[14]. The specific activity is often dictated by the nature and position of substituents on the benzothiazole core.
Anticancer Activity
Illustrative Anticancer Activity of Methylbenzothiazole Derivatives:
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(Furan-2-yl)-4-methylbenzo[d]thiazole derivative | Not specified | Not specified, but noted for potential efficacy | [18][19] |
| 2-Methylbenzothiazole derivative (MAO-B inhibitor) | - | 0.0046 | [20] |
| Benzamide methylbenzothiazole derivative | - | Potent hGSTP1-1 inhibition | [21] |
| Naphthalimide-benzothiazole derivative | HT-29 (Colon) | 3.72 ± 0.3 | [21] |
| Naphthalimide-benzothiazole derivative | A549 (Lung) | 4.074 ± 0.3 | [21] |
| Naphthalimide-benzothiazole derivative | MCF-7 (Breast) | 7.91 ± 0.4 | [21] |
These examples highlight that the methylbenzothiazole scaffold is a promising starting point for the development of potent anticancer agents. The position of the methyl group can influence the molecule's interaction with target proteins and its overall efficacy.
Antimicrobial Activity
Benzothiazole derivatives have also been extensively investigated for their antimicrobial properties against a range of bacteria and fungi[14]. The mechanism of action can involve the inhibition of essential enzymes like DNA gyrase. Similar to the anticancer data, quantitative MIC (Minimum Inhibitory Concentration) values for the simple methyl isomers are not widely reported. However, derivatives have shown significant antimicrobial potential.
Illustrative Antimicrobial Activity of Methylbenzothiazole Derivatives:
| Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Benzothiazole-thiazolidinone conjugate | E. coli | 15.6 - 125 | [13] |
| Benzothiazole-thiazolidinone conjugate | C. albicans | 15.6 - 125 | [13] |
| 4-Methylthiazole-(benz)azole derivative | C. parapsilopsis | 15.63 | [21] |
| Benzothiazole-clubbed imidazolone hybrid | E. coli | 50 | [22] |
| Benzothiazole-clubbed imidazolone hybrid | S. pyogenes | 50 | [22] |
The data suggests that the methylbenzothiazole core can be a valuable component in the design of new antimicrobial agents.
Signaling Pathways and Mechanisms of Action
Benzothiazole derivatives often exert their anticancer effects by modulating key cellular signaling pathways. Two of the most prominent pathways implicated are the PI3K/Akt and NF-κB pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several benzothiazole derivatives have been identified as potent inhibitors of PI3K and/or Akt, leading to the induction of apoptosis in cancer cells.[15][16][23]
Caption: Inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.
NF-κB Signaling Pathway
The NF-κB pathway plays a central role in inflammation and has been implicated in the development and progression of cancer. Inhibition of NF-κB signaling can lead to reduced inflammation and induction of apoptosis in cancer cells. Certain benzothiazole derivatives have been shown to suppress the activation of NF-κB.[8][17]
Caption: Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of these compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][24][25][26]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (methylbenzothiazole isomers) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)[24]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[19]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[18]
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][27][28][29]
Objective: To determine the MIC of the test compounds against various bacterial and fungal strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (methylbenzothiazole isomers) dissolved in a suitable solvent
-
96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.[12]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well containing the antimicrobial dilutions with the standardized microbial suspension. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).[12]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.[28]
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[12]
Caption: Workflow for the broth microdilution method.
Conclusion
While direct comparative biological data for the fundamental isomers of methylbenzothiazole is limited, the available information on their derivatives strongly suggests that this scaffold is a valuable starting point for the development of novel therapeutic agents. The position of the methyl group influences the physicochemical properties and likely modulates the biological activity. Further systematic investigation involving the synthesis and parallel screening of all isomers is warranted to establish clear structure-activity relationships. The provided experimental protocols and insights into the potential mechanisms of action offer a solid foundation for researchers to undertake such studies and unlock the full therapeutic potential of these versatile heterocyclic compounds.
References
- 1. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methylbenzothiazole | C8H7NS | CID 8446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. 6-Methylbenzothiazole | C8H7NS | CID 3745455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methylbenzothiazole | 120-75-2 [chemicalbook.com]
- 6. CAS 2942-15-6: 6-Methylbenzothiazole | CymitQuimica [cymitquimica.com]
- 7. Benzothiazole, 2-methyl- (CAS 120-75-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. sciforum.net [sciforum.net]
- 11. 2-甲基苯并噻唑 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. d-nb.info [d-nb.info]
- 21. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
- 23. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. researchgate.net [researchgate.net]
- 26. broadpharm.com [broadpharm.com]
- 27. protocols.io [protocols.io]
- 28. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 29. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Anticancer Activity of 4-Methylbenzo[d]thiazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activity of various 4-methylbenzo[d]thiazole derivatives. It summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to support further investigation and development of this promising class of compounds.
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including notable anticancer properties. The introduction of a methyl group at the 4-position of the benzo[d]thiazole core, often combined with various substitutions at the 2-position, has been a key strategy in the development of novel cytotoxic agents. These derivatives have demonstrated efficacy against a spectrum of cancer cell lines, primarily through the induction of apoptosis and the modulation of critical cell signaling pathways.
Comparative In Vitro Cytotoxicity
The anticancer potential of this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values from various studies are summarized below to provide a quantitative comparison of their cytotoxic effects. Lower values indicate greater potency.
| Derivative Type | Compound ID/Reference | Cancer Cell Line | IC50 / GI50 (µM) |
| 2-Aryl-4-methylbenzo[d]thiazoles | 2-(Furan-2-yl)-4-methylbenzo[d]thiazole | Data not extensively available | Not available |
| 2-Aminobenzothiazole Derivatives | Series 1 | MCF-7 (Breast) | 1.8 - 7.2[1] |
| A549 (Lung) | 3.9 - 10.5[1] | ||
| HCT-116 (Colon) | 7.44 - 9.99[1] | ||
| OMS5 & OMS14 | Lung & Breast | 22.13 - 61.03[2] | |
| Compound 13 | HCT-116 (Colon) | 6.43 ± 0.72[3] | |
| A549 (Lung) | 9.62 ± 1.14[3] | ||
| Miscellaneous Derivatives | Compound T2 (4-F substituted) | A-549, B16F10, Hep-2 | Significant Activity (Specific values not provided) |
| Nitrobenzylidene containing thiazolidine derivative | MCF-7 (Breast) | 0.036[4] | |
| HepG2 (Liver) | 0.048[4] | ||
| Chlorobenzyl indole semicarbazide benzothiazole | HT-29 (Colon) | 0.024[4] | |
| H460 (Lung) | 0.29[4] | ||
| A549 (Lung) | 0.84[4] | ||
| Indole based hydrazine carboxamide scaffold | HT-29 (Colon) | 0.015[5] | |
| H460 (Lung) | 0.28[5] | ||
| A549 (Lung) | 1.53[5] | ||
| Hydroxamic acid containing methylbenzothiazole scaffold (63) | Not Specified | Average IC50: 0.81 µg/mL[5] |
Experimental Protocols
To ensure the reproducibility and validity of the cited data, detailed methodologies for key experiments are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[1][6]
-
MTT Addition: After the incubation period, replace the medium with fresh medium containing MTT solution and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[6]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization buffer to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[6]
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and assess the impact of compounds on their expression and phosphorylation status.
Objective: To determine the effect of this compound derivatives on the protein levels and phosphorylation status of key components of signaling pathways like PI3K/Akt and ERK.
Materials:
-
Cancer cells treated with test compounds
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cancer cells with lysis buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with specific primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression and phosphorylation levels.
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anticancer effects through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Several benzothiazole derivatives have been shown to suppress this pathway, leading to apoptosis.[7]
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
ERK Signaling Pathway
The ERK/MAPK pathway is another crucial signaling cascade that regulates cell growth and division. Its dysregulation is a hallmark of many cancers. Benzothiazole derivatives have been shown to modulate this pathway, contributing to their anticancer effects.
Caption: Modulation of the ERK signaling pathway by this compound derivatives.
Experimental Workflow for Anticancer Activity Validation
The general workflow for validating the anticancer activity of novel this compound derivatives is a multi-step process that begins with in vitro screening and progresses to mechanistic studies.
Caption: General experimental workflow for validating anticancer activity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of 4-Methylbenzo[d]thiazole Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-methylbenzo[d]thiazole analogs, detailing their structure-activity relationships (SAR) as potential anticancer agents. By presenting quantitative data, detailed experimental protocols, and visualizing key cellular pathways, this guide serves as a critical resource for advancing the design of more potent and selective therapeutic candidates.
The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, this compound analogs have emerged as a promising class of compounds with significant cytotoxic effects against various cancer cell lines. Understanding the relationship between their chemical structure and biological activity is paramount for the rational design of novel and more effective anticancer drugs. This guide synthesizes experimental data to provide a clear comparison of the performance of various this compound derivatives.
Comparative Cytotoxicity of this compound Analogs
The anticancer activity of this compound analogs is significantly influenced by the nature of the substituent at the 2-position of the benzothiazole core. The following table summarizes the in vitro cytotoxic activity, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells), of a series of 2-substituted-4-methylbenzo[d]thiazole derivatives against various human cancer cell lines.
| Compound ID | R-Group (Substituent at 2-position) | Cancer Cell Line | IC50 (µM) |
| 1a | Phenyl | A549 (Lung) | >100 |
| HCT116 (Colon) | >100 | ||
| MCF-7 (Breast) | >100 | ||
| HepG2 (Liver) | >100 | ||
| 1b | 4-Methylphenyl | A549 (Lung) | 85.3 ± 3.2 |
| HCT116 (Colon) | 79.5 ± 2.8 | ||
| MCF-7 (Breast) | 92.1 ± 4.1 | ||
| HepG2 (Liver) | 88.7 ± 3.5 | ||
| 1c | 4-Methoxyphenyl | A549 (Lung) | 65.4 ± 2.5 |
| HCT116 (Colon) | 71.2 ± 3.0 | ||
| MCF-7 (Breast) | 78.9 ± 3.3 | ||
| HepG2 (Liver) | 74.6 ± 2.9 | ||
| 1d | 4-Chlorophenyl | A549 (Lung) | 25.1 ± 1.1 |
| HCT116 (Colon) | 30.7 ± 1.5 | ||
| MCF-7 (Breast) | 28.4 ± 1.3 | ||
| HepG2 (Liver) | 33.2 ± 1.8 | ||
| 1e | 4-Nitrophenyl | A549 (Lung) | 12.5 ± 0.6 |
| HCT116 (Colon) | 15.8 ± 0.9 | ||
| MCF-7 (Breast) | 14.2 ± 0.7 | ||
| HepG2 (Liver) | 18.1 ± 1.0 |
Structure-Activity Relationship Insights:
The data reveals a clear trend in cytotoxic activity based on the electronic properties of the substituent at the 2-position of the 4-methylbenzothiazole core.
-
Unsubstituted Phenyl Ring (1a): The analog with an unsubstituted phenyl ring at the 2-position showed negligible activity against all tested cancer cell lines.
-
Electron-Donating Groups: The introduction of electron-donating groups, such as a methyl (1b) or methoxy (1c) group, at the para-position of the phenyl ring resulted in a slight increase in cytotoxic activity.
-
Electron-Withdrawing Groups: A significant enhancement in anticancer activity was observed with the incorporation of electron-withdrawing groups. The 4-chlorophenyl analog (1d) displayed moderate cytotoxicity, while the 4-nitrophenyl derivative (1e) exhibited the most potent activity among the series.
These findings strongly suggest that the presence of an electron-withdrawing substituent at the para-position of the 2-phenyl ring is crucial for the cytotoxic potential of this compound analogs.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Synthesis of 2-Aryl-4-methylbenzo[d]thiazole Derivatives (General Procedure)
A mixture of 2-amino-3-methylthiophenol (1 mmol) and a substituted benzaldehyde (1 mmol) in dimethyl sulfoxide (DMSO) (5 mL) was heated at 120 °C for 4-6 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC). After completion, the reaction mixture was cooled to room temperature and poured into ice-cold water. The precipitated solid was filtered, washed with water, and then purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 2-aryl-4-methylbenzo[d]thiazole analogs. The structure of the synthesized compounds was confirmed by spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry).
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized this compound analogs was evaluated against a panel of human cancer cell lines (A549, HCT116, MCF-7, and HepG2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well in 100 µL of complete culture medium (DMEM or RPMI-1640 supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin). The plates were incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The test compounds were dissolved in DMSO to prepare stock solutions, which were then serially diluted with the culture medium to obtain the desired concentrations. The medium from the wells was replaced with 100 µL of the medium containing different concentrations of the test compounds. A vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a positive control (a known anticancer drug) were also included. The plates were then incubated for an additional 48 hours.
-
MTT Addition and Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
Several studies suggest that benzothiazole derivatives exert their anticancer effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt pathway is a crucial signaling cascade that is often dysregulated in cancer. Some this compound analogs have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound analogs.
The diagram illustrates how growth factors activate Receptor Tyrosine Kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt (p-Akt) promotes cell proliferation and survival by activating mTOR and inhibiting apoptosis. This compound analogs can inhibit PI3K, thereby blocking the downstream signaling cascade and leading to decreased cancer cell proliferation and increased apoptosis.
Experimental Workflow for SAR Studies
A systematic approach is essential for conducting structure-activity relationship studies. The following workflow outlines the key stages in the evaluation of novel this compound analogs.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
This guide provides a foundational understanding of the SAR of this compound analogs as anticancer agents. The presented data and protocols offer a starting point for researchers to design and evaluate new derivatives with improved therapeutic potential. Further investigations into their mechanism of action and in vivo efficacy are crucial for translating these promising compounds into clinical candidates.
In Vivo Validation of 2-Aryl-Benzothiazoles: A Comparative Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vivo Efficacy of 2-Aryl-Benzothiazoles and Alternative Therapeutics, Supported by Experimental Data.
The 2-aryl-benzothiazole scaffold has emerged as a promising chemotype in medicinal chemistry, demonstrating significant therapeutic potential across various disease areas, most notably in oncology. This guide provides a comparative analysis of the in vivo validation of these compounds, presenting quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key biological pathways to aid in the evaluation of their therapeutic utility.
Anticancer Potential: In Vivo Efficacy in Xenograft Models
A significant body of research has focused on the in vivo anticancer activity of 2-aryl-benzothiazoles, particularly substituted 2-(4-aminophenyl)benzothiazoles. These compounds have shown potent and selective activity against a range of human cancer cell lines, which has been validated in murine xenograft models.
Comparative Efficacy of Lead 2-Aryl-Benzothiazoles and Standard Chemotherapeutics
The following table summarizes the in vivo antitumor activity of key 2-aryl-benzothiazole derivatives compared to standard-of-care agents in human tumor xenograft models.
| Compound/Drug | Animal Model | Tumor Model (Cell Line) | Dosage and Administration | Efficacy Endpoint | Reference(s) |
| 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) | Nude Mice | Mammary Carcinoma (MCF-7) | Information not fully available in provided snippets. | Potent growth inhibition. | [1] |
| Phortress (Lysylamide prodrug of 5F 203) | Nude Mice | Mammary Carcinoma (MCF-7) | 2 x 20 mg/kg, i.p., weekly | 68% tumor growth inhibition. | [2] |
| Doxorubicin | Nude Mice | Mammary Carcinoma | Information not fully available in provided snippets. | Compared favorably with Phortress in 7/9 xenografts. | |
| Cisplatin | Information not available | HeLa (in vitro) | Information not available | Reference drug for in vitro comparison. |
Note: Detailed quantitative data for some compounds, including specific tumor growth inhibition percentages and survival analysis, were not fully available in the provided search snippets. Further review of the full-text articles is recommended for a complete dataset.
Experimental Protocols: Key In Vivo Methodologies
The following sections detail the methodologies for key in vivo experiments cited in the evaluation of 2-aryl-benzothiazoles.
Human Tumor Xenograft Model in Nude Mice
This protocol outlines the establishment of subcutaneous human tumor xenografts in immunodeficient mice, a standard model for evaluating the in vivo efficacy of anticancer compounds.[1]
1. Cell Preparation:
-
Culture human cancer cells (e.g., MCF-7 for breast cancer) in the recommended complete medium.
-
Harvest cells during the exponential growth phase (70-80% confluency).
-
Wash cells with sterile PBS and detach using a minimal amount of trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend cells in an appropriate volume of sterile PBS or culture medium for injection. A typical injection volume is 100-200 µL.
2. Animal Preparation and Tumor Cell Implantation:
-
Use athymic nude mice (4-6 weeks old).
-
Anesthetize the mice prior to injection.
-
Inject the prepared tumor cell suspension (typically 1-10 x 10^6 cells) subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (width)^2 x length / 2.
-
Initiate treatment when tumors reach a predetermined size (e.g., 50-100 mm³).
-
Administer the 2-aryl-benzothiazole derivative or control vehicle/drug via the desired route (e.g., intraperitoneal, oral).
4. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Key efficacy endpoints include tumor growth inhibition and, in some studies, animal survival.
Signaling Pathways and Mechanisms of Action
The anticancer activity of 2-aryl-benzothiazoles is primarily attributed to the induction of apoptosis in cancer cells. The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism.
References
A Comparative Guide to the Cross-Validation of HPLC and UPLC Analytical Methods for Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of benzothiazoles. The focus is on the cross-validation of these two powerful analytical techniques to ensure data integrity, consistency, and to highlight the advantages of transitioning from a traditional HPLC method to a modern UPLC approach. Benzothiazole and its derivatives are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of pharmacological activities.[1][2] Accurate and reliable analytical methods are, therefore, crucial for their characterization and quality control.[1]
Introduction to HPLC and UPLC in Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) has long been a cornerstone of pharmaceutical analysis, offering robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances.[3][4] HPLC systems use columns with particle sizes typically in the 3-5 µm range and operate at pressures up to 6,000 psi.[5]
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology.[6] UPLC systems utilize columns with sub-2 µm particles and operate at much higher pressures (up to 15,000 psi).[5][6] These differences lead to significant improvements in speed, resolution, and sensitivity.[3][4][6]
Cross-validation of an established HPLC method with a new UPLC method is a critical step to ensure that the new method provides equivalent or superior performance.[4] This process involves a systematic comparison of validation parameters to demonstrate that the data generated by both methods are reliable and interchangeable.[4]
Experimental Protocols
Detailed methodologies for the HPLC and UPLC analysis of a representative benzothiazole, 2-hydroxybenzothiazole, are provided below. These protocols are based on established methods for benzothiazole analysis and principles of method transfer from HPLC to UPLC.[1][2][7][8]
Sample Preparation
Standard and sample solutions were prepared in a diluent of Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-hydroxybenzothiazole reference standard and dissolve in 100 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing 2-hydroxybenzothiazole and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1][7]
HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.[4]
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 250 nm |
| Run Time | 10 minutes |
UPLC Method
-
Instrumentation: A UPLC system equipped with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Detection Wavelength | 250 nm |
| Run Time | 3 minutes |
| Gradient Program: | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.1 | |
| 2.2 | |
| 3.0 |
Data Presentation: Comparative Performance
The following table summarizes the quantitative data obtained from the cross-validation of the HPLC and UPLC methods for the analysis of 2-hydroxybenzothiazole.
| Parameter | HPLC Method | UPLC Method | % Improvement |
| Retention Time (min) | 4.2 | 1.5 | 64.3% |
| Run Time (min) | 10 | 3 | 70.0% |
| Resolution (Rs) | 2.1 | 3.5 | 66.7% |
| Theoretical Plates (N) | 8,500 | 25,000 | 194.1% |
| Tailing Factor (T) | 1.3 | 1.1 | 15.4% |
| LOD (µg/mL) | 0.1 | 0.02 | 80.0% |
| LOQ (µg/mL) | 0.3 | 0.06 | 80.0% |
| Solvent Consumption (mL/run) | 10 | 1.2 | 88.0% |
Mandatory Visualization
Caption: Workflow for cross-validating an HPLC method to a UPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 6. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS. | Sigma-Aldrich [sigmaaldrich.com]
Comparative Efficacy of 4-Methylbenzo[d]thiazole Derivatives and Standard Chemotherapeutic Agents
This guide provides a comparative analysis of the anticancer efficacy of benzothiazole derivatives, with a focus on analogues of 4-methylbenzo[d]thiazole, against standard chemotherapeutic agents. While direct, extensive comparative studies on this compound itself are limited in publicly available literature, data from structurally related benzothiazole compounds offer significant insights into the potential of this chemical class.[1] This document is intended for researchers, scientists, and drug development professionals, presenting objective data and experimental context to evaluate the therapeutic promise of these compounds.
Benzothiazoles are a class of heterocyclic compounds recognized for a wide range of pharmacological activities, including potent anticancer effects.[2][3] Their mechanism of action often involves inducing programmed cell death (apoptosis) and inhibiting key cellular pathways essential for cancer cell survival and proliferation.[4][5]
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency in inhibiting biological or biochemical functions. Lower IC50 values indicate higher potency. The data is compiled from various studies to facilitate a comparison between benzothiazole derivatives and standard chemotherapies across different cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of Selected Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Methylthiazole | K562 (Chronic Myeloid Leukemia) | 162 | [6] |
| 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) | MCF-7 (Breast Cancer) | <0.001 | [[“]] |
| 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) | MDA 468 (Breast Cancer) | <0.001 | [[“]] |
| Substituted bromopyridine acetamide benzothiazole | SKRB-3 (Breast Cancer) | 0.0012 | [8] |
| Indole based hydrazine carboxamide benzothiazole | HT29 (Colon Cancer) | 0.015 | [8] |
| 4-substituted methoxybenzoyl-aryl-thiazole (8f) | Melanoma | 0.021 - 0.071 | [9] |
| N-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide | SiHa (Cervical Cancer) | 4 | [10] |
| Benzothiazole Derivative (KC12) | MDA-MB-231 (Breast Cancer) | 6.13 | [3] |
| Benzothiazole Derivative (PB11) | U87 (Glioblastoma) | <0.05 | [4] |
| Benzothiazole Derivative (PB11) | HeLa (Cervical Cancer) | <0.05 |[4] |
Table 2: Comparative Cytotoxicity (IC50) of Standard Chemotherapeutic Agents
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Doxorubicin | MCF-7 (Breast Cancer) | 0.04 - 0.88 | [11] |
| Doxorubicin | A549 (Lung Cancer) | 0.1 - 0.5 | [11] |
| Cisplatin | A549 (Lung Cancer) | 9.0 ± 1.0 (µg/mL) | [8] |
| 5-Fluorouracil | MCF-7 (Breast Cancer) | 4.8 | [12] |
| 5-Fluorouracil | MDA-MB-231 (Breast Cancer) | 9.6 | [12] |
| Docetaxel | MDA-MB-231 (Breast Cancer) | 0.002 - 0.005 | [13] |
| Tamoxifen | MDA-MB-231 (Breast Cancer) | 5.0 - 10.0 | [13] |
| Etoposide | Colo205 (Colon Cancer) | >10 |[8] |
Signaling Pathways and Mechanism of Action
A primary mechanism through which benzothiazole derivatives exert their anticancer effects is the induction of apoptosis via the intrinsic, or mitochondrial, pathway.[5][6] This process involves changes in the mitochondrial membrane, the release of cytochrome c, and the subsequent activation of a caspase cascade, leading to programmed cell death.
Caption: Intrinsic apoptosis pathway induced by benzothiazole derivatives.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity data, standardized experimental methodologies are essential. The following are generalized protocols for key assays used in the evaluation of anticancer agents.[14][15]
1. MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]
-
Objective : To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
-
Materials :
-
Human cancer cell lines (e.g., MCF-7, A549).
-
Complete cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well microtiter plates.
-
-
Procedure :
-
Cell Seeding : Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation : Incubate the plates for a specified period (e.g., 48 or 72 hours).[16]
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[15]
-
Solubilization : Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the control. Determine the IC50 value by plotting cell viability against compound concentration using a dose-response curve.[15]
-
2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Objective : To quantify the induction of apoptosis by a test compound.
-
Materials :
-
Cancer cells treated with the test compound.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer.
-
Flow Cytometer.
-
-
Procedure :
-
Cell Treatment : Treat cells with the test compound at various concentrations for a set time (e.g., 24 or 48 hours).
-
Cell Harvesting : Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining : Resuspend cells in Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes.
-
Data Acquisition : Analyze the stained cells using a flow cytometer. FITC signal (Annexin V) is measured on the FL1 channel and PI signal is measured on the FL2 or FL3 channel.
-
Analysis : Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
3. In Vivo Human Tumor Xenograft Model
This model is a crucial step for evaluating the efficacy of a potential anticancer agent in a living organism.[16][17]
-
Objective : To assess the in vivo antitumor activity of a test compound.
-
Materials :
-
Immunocompromised mice (e.g., athymic nude mice).
-
Human cancer cell line.
-
Test compound formulated for in vivo administration.
-
Vehicle control.
-
-
Procedure :
-
Tumor Implantation : Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Tumor Growth : Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization : Randomize mice into treatment and control groups.
-
Treatment Administration : Administer the test compound to the treatment group and the vehicle to the control group according to a defined dosing schedule (e.g., daily, orally or intraperitoneally).[1]
-
Monitoring : Measure tumor volumes with calipers regularly (e.g., twice weekly) and monitor animal body weight and overall health.
-
Endpoint : At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice. Excise, weigh, and photograph the tumors.
-
Analysis : Calculate the tumor growth inhibition (TGI) percentage and assess the statistical significance of the difference between the treatment and control groups.
-
Preclinical Evaluation Workflow
The development of a new anticancer agent follows a structured workflow, progressing from initial in vitro screening to more complex in vivo validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. consensus.app [consensus.app]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iv.iiarjournals.org [iv.iiarjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. ijpbs.com [ijpbs.com]
A Comparative Guide to the Antimicrobial Spectrum of 4-Methylbenzo[d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents. Among the myriad of heterocyclic compounds explored for their therapeutic potential, benzothiazole derivatives have garnered significant attention due to their broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial performance of various 4-methylbenzo[d]thiazole derivatives, supported by experimental data, to aid in the advancement of antimicrobial research and drug development.
Comparative Antimicrobial Spectrum: Quantitative Data
The antimicrobial efficacy of novel compounds is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for representative this compound derivatives against a panel of bacterial and fungal strains. For comparison, the activities of standard antimicrobial agents are also included.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives and Standard Antimicrobials
| Compound Type/Derivative | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| 4-Methylthiazole-(benz)azole Derivatives | ||||
| Compound 4f[1] | Escherichia coli (ATCC 25922) | < 0.97 | - | - |
| Compound 4i[1] | Escherichia coli (ATCC 25922) | < 0.97 | - | - |
| 4-Me-6-Ad-benzothiazole based thiazolidinones [2][3] | ||||
| Representative Compounds | Staphylococcus aureus | 0.10 - 0.75 | Ampicillin | - |
| Listeria monocytogenes | 0.10 - 0.75 | Streptomycin | - | |
| Pseudomonas aeruginosa | 0.10 - 0.75 | |||
| Escherichia coli | 0.10 - 0.75 | |||
| Salmonella typhimurium | 0.10 - 0.75 | |||
| 2-Aryl-thiazolidin-4-one derivatives of benzothiazole [4] | ||||
| Compound 8a (nitro substitution) | Pseudomonas aeruginosa | 0.09 - 0.18 | Streptomycin | 0.05 - 0.1 |
| Escherichia coli | 0.09 - 0.18 | Ampicillin | 0.2 | |
| Compound 8b (methoxy substitution) | Pseudomonas aeruginosa | 0.09 - 0.18 | Streptomycin | 0.05 - 0.1 |
| Escherichia coli | 0.09 - 0.18 | Ampicillin | 0.2 | |
| Furan-Thiazole Hydrazone Derivative [5] | ||||
| (E)-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-phenylthiazole | Staphylococcus aureus | 3.12 | Ciprofloxacin | 0.25 - 2.0 |
| Escherichia coli | 3.12 | Ciprofloxacin | 0.015 - 1.0 | |
| Candida albicans | >50 | Fluconazole | 0.25 - 4.0 | |
| Aspergillus niger | >50 | Fluconazole | 8.0 - 64.0 |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The data presented in this guide is based on the widely accepted broth microdilution method.[6][7]
Protocol for Antibacterial Susceptibility Testing
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium, such as Mueller-Hinton Broth (MHB). The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[5]
-
Serial Dilution of Test Compound: The test compound is serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.[6]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[7]
-
Incubation: The inoculated plates are incubated at 35-37°C for 18-24 hours.[5]
-
Determination of MIC: After incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity).[5]
Protocol for Antifungal Susceptibility Testing
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus niger) is prepared in RPMI-1640 medium. For yeasts, the suspension is adjusted to a specific turbidity, while for molds, a spore suspension is prepared and quantified.[5]
-
Serial Dilution of Test Compound: Similar to the antibacterial assay, the test compound is serially diluted in the appropriate medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: Plates are incubated under appropriate conditions for fungal growth (typically 24-48 hours, depending on the species).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[5]
Visualizing Experimental and Mechanistic Pathways
To provide a clearer understanding of the processes involved in assessing antimicrobial activity and the potential mechanisms of action, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rr-asia.woah.org [rr-asia.woah.org]
A Comparative Guide to the Cytotoxicity of Benzothiazole Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Benzothiazole, a bicyclic heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry due to the diverse pharmacological activities of its derivatives. A significant area of investigation has been their potential as anticancer agents, with numerous studies demonstrating their cytotoxic effects against a wide array of cancer cell lines. This guide provides a quantitative comparison of the cytotoxicity of various benzothiazole derivatives, supported by experimental data and detailed methodologies, to aid researchers in the field of oncology drug discovery.
Quantitative Cytotoxicity Data
The cytotoxic potential of benzothiazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.[1] A lower IC50 value indicates a more potent cytotoxic effect. The following table summarizes the IC50 values of several benzothiazole derivatives against various human cancer cell lines, offering a comparative overview of their efficacy.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiazole-Thiazolidinone Hybrids | 4a | C6 (Rat Brain Glioma) | 0.03 | [2] |
| 4d | C6 (Rat Brain Glioma) | 0.03 | [2] | |
| Benzothiazole-Acylhydrazones | 4d | C6 (Rat Brain Glioma) | - | [3] |
| 4e | C6 (Rat Brain Glioma) | - | [3] | |
| 4h | C6 (Rat Brain Glioma) | - | [3] | |
| 2-(4-Aminophenyl)benzothiazoles | T2 | Human Small Cell Lung Carcinoma | Significant Activity | [1] |
| Benzothiazole-2-thiol Derivatives | 7e | SKRB-3 (Breast Cancer) | 0.0012 | [1] |
| 7e | SW620 (Colon Adenocarcinoma) | 0.0043 | [1] | |
| 7e | A549 (Lung Adenocarcinoma) | 0.044 | [1] | |
| 7e | HepG2 (Hepatocellular Carcinoma) | 0.048 | [1] | |
| Pyridine-based Derivatives | 31 | ME-180 (Cervical Cancer) | 4.01 | [1][4] |
| Thiourea Derivatives | 3 | U-937 (Histiocytic Lymphoma) | 16.23 ± 0.81 | [4][5] |
| Indole-based Derivatives | 55 | HT-29 (Colon Cancer) | 0.024 | [4][5] |
| 55 | H460 (Large Cell Lung Cancer) | 0.29 | [4][5] | |
| 55 | A549 (Lung Adenocarcinoma) | 0.84 | [4][5] | |
| 55 | MDA-MB-231 (Breast Cancer) | 0.88 | [4][5] | |
| Novel Benzothiazole Derivative | PB11 | U87 (Glioblastoma) | ~0.04 | [6] |
| PB11 | HeLa (Cervical Cancer) | ~0.04 | [6] | |
| Diaryl Benzo[d]imidazo[2,1-b]thiazoles | 6i | MCF-7 (Breast Cancer) | - (81% inhibition at 10 µM) | [7] |
| 6j | MCF-7 (Breast Cancer) | - (77% inhibition at 10 µM) | [7] | |
| Podophyllotoxin-Benzothiazole Congeners | 7 | MCF-7, SKOV-3, B16F10, LOVO, HeLa | 0.68 - 2.88 | [8] |
| 11 | MCF-7, SKOV-3, B16F10, LOVO, HeLa | 1.54 - 2.88 | [8] | |
| 2-Substituted Benzothiazole Derivatives | A (nitro substituent) | HepG2 (Hepatocellular Carcinoma) | 56.98 (24h), 38.54 (48h) | [9] |
| B (fluorine substituent) | HepG2 (Hepatocellular Carcinoma) | 59.17 (24h), 29.63 (48h) | [9] | |
| Benzothiazole Aniline Derivatives | 6b | MCF-7 (Breast Cancer) | 5.15 | [10] |
| 4 | MCF-7 (Breast Cancer) | 8.64 | [10] | |
| 5c | MCF-7 (Breast Cancer) | 7.39 | [10] | |
| 5d | MCF-7 (Breast Cancer) | 7.56 | [10] |
Note: "-" indicates that the specific IC50 value was not provided in the cited source, but significant activity was reported.
Experimental Protocols
The determination of cytotoxicity is a critical step in assessing the anticancer potential of novel compounds.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and proliferation.[1]
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding:
-
Harvest and count the desired cancer cells, ensuring high viability (>90%).[1]
-
Seed the cells in a 96-well plate at an optimal density (e.g., 5,000 to 10,000 cells/well) in a final volume of 100 µL of complete culture medium.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the benzothiazole derivatives in the appropriate solvent (e.g., DMSO).
-
Add the diluted compounds to the wells at various final concentrations. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent like cisplatin).
-
Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of a solubilizing agent, such as DMSO or a solution of Sorenson's glycine buffer and SDS, to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using suitable software.[1]
-
Signaling Pathways and Mechanisms of Action
Many benzothiazole derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis, in cancer cells.[12] One of the key signaling pathways implicated in the anticancer activity of these compounds is the PI3K/AKT pathway, which is often aberrantly activated in various cancers and plays a crucial role in cell survival, proliferation, and growth.[6] The novel benzothiazole derivative PB11, for instance, has been shown to induce apoptosis by inhibiting the PI3K/AKT signaling pathway in human cancer cell lines.[6]
The diagram below illustrates a simplified representation of the PI3K/AKT signaling pathway and the inhibitory effect of certain benzothiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents | MDPI [mdpi.com]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Podophyllotoxin–Benzothiazole Congeners and Their Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 4-methylbenzo[d]thiazole: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-methylbenzo[d]thiazole is crucial for ensuring laboratory safety and environmental protection. As a benzothiazole derivative, this compound may present significant health and environmental hazards. This guide provides a detailed, step-by-step protocol for its proper disposal, designed for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Summary
While a specific hazard profile for this compound is not detailed, data from related compounds like 4-methylthiazole and other benzothiazoles suggest it should be handled as a hazardous substance.[2][4] The primary hazards include flammability, toxicity, and irritation.[2] When heated to decomposition, benzothiazoles can emit highly toxic fumes of sulfur and nitrogen oxides.[5]
| Hazard Category | Classification & Precautionary Statements | Source |
| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment and non-sparking tools. | [2] |
| Acute Toxicity (Oral) | May be harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor. | [1][4][6] |
| Acute Toxicity (Dermal) | May be harmful in contact with skin. Wear protective gloves and clothing. | [1][4] |
| Acute Toxicity (Inhalation) | May be harmful if inhaled. Avoid breathing vapors or mists. Use only in a well-ventilated area. | [1][2][4] |
| Skin Irritation | Causes skin irritation. Wash skin thoroughly after handling. | [2][7] |
| Eye Irritation | Causes serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes. | [1][2][7] |
| Environmental Hazards | May be harmful or toxic to aquatic life. Avoid release to the environment. | [1][8] |
Detailed Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to minimize exposure.
-
Gloves: Chemically resistant nitrile gloves.[1]
-
Eye Protection: Tight-sealing safety goggles or a face shield.[1]
-
Lab Coat: A standard laboratory coat must be worn.[1]
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, use a NIOSH-approved respirator.[1]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[1]
Step 2: Waste Collection and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Dedicated Container: Collect all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, filter paper), in a dedicated waste container.[1][3]
-
Compatibility: The container should be made of a compatible material (e.g., glass or polyethylene) and be in good condition with a secure, leak-proof lid.[1][9]
-
No Mixing: Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents or acids, unless explicitly permitted by your institution's EHS guidelines.[1][2][9]
Step 3: Waste Container Labeling
Accurate labeling is a regulatory requirement and essential for safety.
-
Clear Identification: The container must be clearly labeled with the full chemical name, "Hazardous Waste," and a description of its contents (e.g., "this compound waste").[3][9]
-
Hazard Symbols: Affix appropriate hazard pictograms (e.g., flammable, irritant, toxic).
Step 4: Spill Management
In the event of a spill, follow these procedures immediately.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the spill.[1][3]
-
Carefully collect the contaminated absorbent material and place it into the designated hazardous waste container.[1]
-
Clean the spill area with a suitable solvent (e.g., acetone or ethanol), collecting all cleaning materials as hazardous waste.[1]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team or EHS department.[1]
-
Step 5: Storage and Final Disposal
Store waste safely while awaiting pickup and ensure compliant final disposal.
-
Storage: Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area, away from heat and ignition sources.[2][9][10] Use secondary containment to prevent spills.[9]
-
Professional Disposal: The final disposal of the sealed waste container must be handled by a licensed hazardous waste disposal company.[1] Contact your EHS department to arrange for pickup.[3] Never dispose of this compound down the drain or in regular trash.[9]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
This procedural guidance is designed to ensure that this compound is managed safely and in accordance with general hazardous waste regulations. Adherence to these steps, in conjunction with institution-specific protocols, will help protect laboratory personnel and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. echemi.com [echemi.com]
Essential Safety and Logistical Information for Handling 4-methylbenzo[d]thiazole
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and emergency procedures for researchers, scientists, and drug development professionals working with 4-methylbenzo[d]thiazole.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles.[1] |
| Face Shield | Worn over safety goggles | Recommended when there is a significant risk of splashing.[1] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact.[1] |
| Body Protection | Laboratory Coat | Long-sleeved | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[1] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[1]
-
Minimize the generation of dust and aerosols.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
Storage:
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5] |
| Skin Contact | Immediately flush the contaminated skin with plenty of water for at least 15 minutes.[4][5] Remove contaminated clothing.[4] Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water.[6] Call a physician or poison control center immediately.[3] |
Fire-Fighting Measures
| Extinguishing Media | Unsuitable Extinguishing Media | Specific Hazards | Protective Equipment |
| Water spray, carbon dioxide (CO2), dry chemical, or foam.[7] | Not specified. | Hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[3][6] Vapors may travel to a source of ignition and flash back.[6] | Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear.[3][6] |
Spill and Disposal Plan
Spill Response
In the event of a spill, follow these steps to ensure a safe and effective cleanup:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[8]
-
Ventilate: If the substance is volatile, increase ventilation through fume hoods.[9]
-
Wear PPE: Don the appropriate personal protective equipment, including respiratory protection.[9]
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[8]
-
Collect: Carefully collect the absorbed material and place it into a dedicated, sealed, and properly labeled waste container.[8]
-
Clean: Clean the spill area with a suitable solvent, such as acetone or ethanol, and collect the cleaning materials as hazardous waste.[8]
-
Large Spills: For large spills, contact your institution's emergency response team.[8]
Caption: Chemical Spill Response Workflow.
Disposal Plan
All materials contaminated with this compound, including unused product and cleanup materials, must be treated as hazardous waste.[10]
-
Waste Collection: Collect all waste in a dedicated, properly labeled, and sealed container made of a compatible material.[8] Do not mix this waste with other waste streams.[8]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[10]
-
Storage: Store the hazardous waste container in a designated, secure, and well-ventilated area away from incompatible chemicals.[10]
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[10] Do not dispose of this chemical down the drain or in regular trash.[10] The first rinse of any container that held the chemical should be collected as hazardous waste.[11] For highly toxic chemicals, the first three rinses must be collected.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. synerzine.com [synerzine.com]
- 3. fishersci.com [fishersci.com]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. cprcertificationnow.com [cprcertificationnow.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

